Tioxolone (Standard)
Beschreibung
TIOXOLONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
antiseborrheic agent
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-hydroxy-1,3-benzoxathiol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYPOVJCSQHITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045885 | |
| Record name | Thioxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4991-65-5 | |
| Record name | 6-Hydroxy-1,3-benzoxathiol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4991-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tioxolone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004991655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tioxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tioxolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thioxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tioxolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0FAJ1R9CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tioxolone as a Carbonic Anhydrase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tioxolone as a carbonic anhydrase (CA) inhibitor. It covers the compound's unique mechanism of action, quantitative inhibitory data against various CA isoforms, detailed experimental protocols for its characterization, and its potential implications in modulating CA-related signaling pathways.
Introduction: A Novel Mechanism of Carbonic Anhydrase Inhibition
Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) has been identified as an inhibitor of carbonic anhydrases, a family of ubiquitous metalloenzymes crucial for various physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] Unlike classical sulfonamide-based CA inhibitors, tioxolone represents a distinct class of inhibitor, acting as a prodrug that undergoes enzymatic activation within the carbonic anhydrase active site.[2][3][4] This unique mechanism offers a potential avenue for the development of novel isozyme-selective inhibitors.[2]
Mechanism of Action: In Situ Activation
Tioxolone's inhibitory action is not direct. Instead, it functions as a substrate for the esterase activity of carbonic anhydrase. The zinc-hydroxide moiety in the enzyme's active site catalyzes the hydrolysis of tioxolone.[2][3] This cleavage results in the formation of the active inhibitor, 4-mercaptobenzene-1,3-diol.[2] The thiol group of this product then coordinates with the active site zinc ion, leading to the inhibition of the enzyme's catalytic activity.[2]
Below is a diagram illustrating the proposed mechanism of tioxolone activation and inhibition of carbonic anhydrase.
Caption: Prodrug activation of tioxolone by carbonic anhydrase.
Quantitative Inhibitory Data
Tioxolone has been evaluated against a panel of human carbonic anhydrase isoforms. The inhibitory activity is expressed as the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The available data indicates that tioxolone is a potent inhibitor of CA I, with weaker and less selective inhibition against other tested isoforms.[5][6][7]
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) |
| hCA I | 91 nM |
| hCA II | 4.93 µM |
| hCA III | 8.25 µM |
| hCA IV | 7.64 µM |
| hCA VA | 6.81 µM |
| hCA VB | 5.23 µM |
| hCA VI | 8.92 µM |
| hCA VII | 7.14 µM |
| hCA IX | 9.04 µM |
| hCA XII | 6.47 µM |
| hCA XIII | 5.88 µM |
| hCA XIV | 7.91 µM |
| hCA XV | 8.52 µM |
Data sourced from Supuran et al. (2008).[5]
Experimental Protocols
The characterization of tioxolone as a carbonic anhydrase inhibitor involves several key biochemical assays. The following sections detail the methodologies for the primary assays used to determine its inhibitory activity and mechanism.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition. It directly measures the enzyme's ability to hydrate (B1144303) carbon dioxide.
Principle: A buffered solution containing a pH indicator is rapidly mixed with a CO2-saturated solution. The enzymatic hydration of CO2 to carbonic acid leads to a rapid decrease in pH, which is monitored by the change in absorbance of the pH indicator over time. Inhibitors will slow down this rate of pH change.
Materials:
-
Purified carbonic anhydrase
-
Tioxolone or other test inhibitors
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)
-
pH indicator (e.g., 4-nitrophenol, phenol (B47542) red)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Incubate the enzyme with various concentrations of the inhibitor in the assay buffer at a controlled temperature (e.g., 25°C).
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor solution and the other syringe with CO2-saturated water.
-
Rapidly mix the contents of the two syringes and initiate data acquisition.
-
Monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds).
-
The initial rate of the reaction is determined from the slope of the absorbance versus time curve.
-
Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff).
Esterase Activity Assay
Carbonic anhydrases also exhibit esterase activity, which can be conveniently measured using a chromogenic substrate. This assay is often used for high-throughput screening of potential inhibitors.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol is monitored spectrophotometrically at 400-405 nm.
Materials:
-
Purified carbonic anhydrase
-
Tioxolone or other test inhibitors
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor and pNPA in a suitable solvent (e.g., DMSO or acetonitrile).
-
In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the pNPA substrate to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-15 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
IC50 values (the concentration of inhibitor that causes 50% inhibition) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Potential Therapeutic Implications
Carbonic anhydrases are involved in a multitude of signaling pathways, and their dysregulation is implicated in various diseases, including cancer, glaucoma, and neurological disorders.[1] By inhibiting specific CA isoforms, tioxolone and its derivatives could potentially modulate these pathways.
pH Regulation in Cancer
Tumor-associated CA isoforms, particularly CA IX and CA XII, play a critical role in maintaining the acidic extracellular pH of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy. Inhibition of these isoforms can disrupt this pH regulation, potentially sensitizing cancer cells to conventional treatments. While tioxolone shows weaker inhibition of CA IX and XII compared to CA I, its unique mechanism could be exploited to design more potent and selective inhibitors targeting these cancer-related isoforms.
The following diagram illustrates the role of CA IX in tumor pH regulation.
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of carbonic anhydrase II by thioxolone: a mechanistic and structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Inhibition of carbonic anhydrase II by thioxolone: a mechanistic and structural study. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
Tioxolone Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tioxolone, a benzoxathiolone derivative, and its analogues have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential therapeutic applications, ranging from anti-infective to anticancer and anti-inflammatory agents. This technical guide provides an in-depth overview of the known biological activities of tioxolone derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms of action.
Carbonic Anhydrase Inhibition
Tioxolone is a known inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes.[1][2]
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound | Target | Inhibition Constant (Ki) | Reference |
| Tioxolone | CA I | 91 nM | [2] |
| Tioxolone | CA I | 91 nM | [1] |
| Tioxolone | Various Isoforms (II, IV, IX, XII etc.) | Micromolar range (4.93-9.04 µM) | [2] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of tioxolone derivatives against various CA isoforms can be determined using a stopped-flow CO2 hydration assay.
Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The reaction is monitored by observing the change in pH using a colorimetric indicator.
Materials:
-
Purified recombinant human CA isozymes
-
4-Nitrophenylacetate (substrate)
-
Tioxolone derivatives (test compounds)
-
Buffer solution (e.g., Tris-HCl)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the tioxolone derivatives in a suitable solvent (e.g., DMSO).
-
In the reaction cuvette, mix the buffer, a pH indicator, and the CA enzyme solution.
-
Add the tioxolone derivative at various concentrations and incubate for a specified period to allow for inhibitor binding.
-
Initiate the reaction by rapidly mixing with a CO2-saturated solution.
-
Monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial rate of reaction.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Mechanism of Action: Carbonic Anhydrase Inhibition
Tioxolone is proposed to act as a prodrug inhibitor of carbonic anhydrase II.[3][4][5] It is cleaved within the enzyme's active site, and the resulting product, 4-mercaptobenzene-1,3-diol, binds to the zinc ion, thereby inhibiting the enzyme's activity.[3][4][5]
Mechanism of Tioxolone as a prodrug inhibitor of Carbonic Anhydrase II.
Anti-leishmanial Activity
Tioxolone and its derivatives have demonstrated significant activity against Leishmania species, the protozoan parasites responsible for leishmaniasis.
Quantitative Data: Anti-leishmanial Activity
| Compound | Leishmania Species | Activity Metric | Value (µg/mL) | Reference |
| Tioxolone | L. tropica (promastigote) | IC50 | 164.8 ± 20.6 | [6] |
| Tioxolone Niosomal Formulation (NT2) | L. tropica (promastigote) | IC50 | 164.8 ± 20.6 | [6] |
| Tioxolone | L. tropica (amastigote) | IC50 | - | |
| Tioxolone Niosomal Formulation (NT2) | L. tropica (amastigote) | IC50 | - | |
| Tioxolone Niosomal Formulation (NT2) | Macrophages | CC50 | 257.5 ± 24.5 | [6] |
| Tioxolone + Benzoxonium Chloride (Niosomal) | L. tropica (promastigote) | - | More effective than glucantime | [7][8] |
| Tioxolone + Benzoxonium Chloride (Niosomal) | L. tropica (amastigote) | - | More effective than glucantime | [7][8] |
Experimental Protocol: In Vitro Anti-leishmanial Assays
Promastigote Viability Assay (MTT Assay):
-
Culture Leishmania promastigotes in appropriate media (e.g., RPMI-1640) to the logarithmic growth phase.[9]
-
Seed the promastigotes in 96-well plates.
-
Add serial dilutions of the tioxolone derivatives to the wells. Include a positive control (e.g., amphotericin B) and a negative control (vehicle).
-
Incubate the plates for a specified period (e.g., 48 hours).[9]
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of viability and determine the IC50 value.
Amastigote Viability Assay:
-
Infect macrophages (e.g., J774 cells) with Leishmania promastigotes and allow them to differentiate into amastigotes.
-
Add serial dilutions of the tioxolone derivatives to the infected macrophage cultures.
-
Incubate for a specified period.
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of amastigotes per macrophage under a microscope.
-
Calculate the percentage of infection and determine the IC50 value.
Apoptosis Assay (Flow Cytometry):
-
Treat Leishmania promastigotes with tioxolone derivatives at different concentrations for a specified time.[6]
-
Harvest the cells and wash them with a suitable buffer.
-
Stain the cells with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium (B1200493) Iodide).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[6]
Mechanism of Action: Anti-leishmanial Activity
The anti-leishmanial effect of tioxolone derivatives is believed to be mediated through the induction of apoptosis in the parasite.[6][8] This is accompanied by an immunomodulatory effect, characterized by an increase in the expression of pro-inflammatory cytokines like IL-12 and a decrease in the anti-inflammatory cytokine IL-10.[6][7][8]
Proposed mechanism of anti-leishmanial activity of tioxolone derivatives.
Anticancer Activity
Several studies have highlighted the potential of tioxolone and its derivatives as anticancer agents against various cancer cell lines.
Quantitative Data: Anticancer Activity
| Derivative Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Quinolone-thiazole hybrids | HCT-15 (colon) | IC50 | - | [10] |
| Quinolone-thiazole hybrids | NCI-H322M (lung) | IC50 | - | [10] |
| Fluoroquinolone derivatives | A549 (lung) | IC50 | 27.71 | [11] |
| Fluoroquinolone derivatives | HepG2 (liver) | IC50 | 22.09 | [11] |
| 4-Thiazolidinone derivatives | A549 (lung) | IC50 | 10 | [12] |
| 4-Thiazolidinone derivatives | SH-SY5Y (neuroblastoma) | IC50 | 10 | [12] |
| 4-Thiazolidinone derivatives | CACO-2 (colorectal) | IC50 | 10 | [12] |
Experimental Protocol: In Vitro Anticancer Assays
Cell Viability Assay (MTT Assay):
-
Culture cancer cell lines (e.g., A549, HCT-116, MCF-7) in a suitable medium.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of tioxolone derivatives for 24, 48, or 72 hours.
-
Perform the MTT assay as described in the anti-leishmanial protocol.
-
Calculate the percentage of cell viability and determine the IC50 values.[13]
Cell Cycle Analysis (Flow Cytometry):
-
Treat cancer cells with tioxolone derivatives at their IC50 concentrations for a specified time.
-
Harvest the cells, fix them in ethanol, and stain them with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[12]
Apoptosis Assay (Flow Cytometry):
-
Perform this assay as described in the anti-leishmanial protocol using cancer cell lines.
Mechanism of Action: Anticancer Activity
The anticancer mechanism of tioxolone derivatives can involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[14] Some derivatives may also act by inhibiting topoisomerases or disrupting microtubule polymerization.[11][14]
Potential anticancer mechanisms of tioxolone derivatives.
Anti-inflammatory Activity
Tioxolone and its derivatives have shown promise as anti-inflammatory agents in various in vitro and in vivo models.
Experimental Protocol: Anti-inflammatory Assays
Inhibition of Protein Denaturation:
-
Prepare a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
Mix the BSA solution with various concentrations of the tioxolone derivatives.
-
Induce denaturation by heating the mixture.
-
Measure the turbidity of the solution spectrophotometrically.
-
Calculate the percentage inhibition of denaturation.
Inhibition of Nitric Oxide (NO) Production in Macrophages:
-
Culture macrophages (e.g., RAW 264.7 cells).
-
Pre-treat the cells with tioxolone derivatives.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Calculate the percentage inhibition of NO production.
Carrageenan-Induced Paw Edema in Rats:
-
Administer tioxolone derivatives or a reference drug (e.g., indomethacin) to rats.
-
Inject carrageenan into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measure the paw volume at different time intervals using a plethysmometer.
-
Calculate the percentage inhibition of edema.[15]
Antimicrobial Activity
Tioxolone derivatives have been reported to possess antibacterial and antifungal properties.
Experimental Protocol: Antimicrobial Susceptibility Testing
Broth Microdilution Method:
-
Prepare serial dilutions of the tioxolone derivatives in a suitable broth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Agar (B569324) Disk Diffusion Method:
-
Inoculate the surface of an agar plate with a standardized suspension of the test microorganism.
-
Place paper disks impregnated with known concentrations of the tioxolone derivatives onto the agar surface.
-
Incubate the plates.
-
Measure the diameter of the zone of inhibition around each disk.[17]
Antidiabetic Activity
Certain tioxolone derivatives have been investigated for their potential to manage diabetes, primarily through the inhibition of α-glucosidase.
Experimental Protocol: α-Glucosidase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer
-
Tioxolone derivatives
-
Acarbose (positive control)
Procedure:
-
In a 96-well plate, mix the α-glucosidase enzyme solution with various concentrations of the tioxolone derivatives and incubate.[18]
-
Add the pNPG substrate to initiate the reaction.[18]
-
Incubate the mixture at a specific temperature (e.g., 37°C).[18]
-
Stop the reaction by adding a basic solution (e.g., sodium carbonate).[18]
-
Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm).[18]
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
Tioxolone and its derivatives represent a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of these molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the development of novel and effective therapeutic agents based on the tioxolone scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carbonic anhydrase II by thioxolone: a mechanistic and structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Inhibition of carbonic anhydrase II by thioxolone: a mechanistic and structural study. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antileishmanial Activity of Niosomal Combination Forms of Tioxolone along with Benzoxonium Chloride against Leishmania tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antitumor Activity and Molecular Docking of Quinolone Derivatives [journal11.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdb.apec.org [pdb.apec.org]
- 18. In vitro α-glucosidase inhibitory assay [protocols.io]
Tioxolone: An mTOR-Independent Inducer of Autophagy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tioxolone, a compound with a history of use in dermatological applications, has recently been identified as a potent inducer of autophagy.[1][2][3] A seminal high-throughput screening study demonstrated that tioxolone stimulates autophagic flux through a mechanism independent of the central autophagy regulator, the mechanistic target of rapamycin (B549165) (mTOR).[1][2][3] This mTOR-independent activity distinguishes tioxolone from many well-characterized autophagy inducers, such as rapamycin and Torin1, and presents a novel avenue for therapeutic intervention in diseases where autophagy modulation is beneficial, including neurodegenerative disorders and cancer. This technical guide provides a comprehensive overview of the current knowledge on tioxolone-induced autophagy, including available quantitative data, detailed experimental protocols for its characterization, and a discussion of its putative signaling pathway.
Introduction to Autophagy and its Regulation
Macroautophagy, hereafter referred to as autophagy, is a highly conserved catabolic process essential for cellular homeostasis. It involves the sequestration of cytoplasmic components, such as protein aggregates and damaged organelles, within double-membraned vesicles called autophagosomes.[1][2] These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated cargo is degraded and recycled.[4]
The signaling network governing autophagy is complex, with the mTOR kinase acting as a critical negative regulator.[5][6] In nutrient-rich conditions, active mTOR phosphorylates and inhibits key components of the autophagy initiation machinery, including the ULK1 complex.[6][7][8] Conversely, inhibition of mTOR, for example during starvation, leads to the dephosphorylation and activation of the ULK1 complex, initiating autophagosome formation.[6][8] Autophagy can also be initiated through mTOR-independent pathways, often involving the activation of the Beclin-1 complex, which is crucial for the nucleation of the autophagosomal membrane.[9]
Tioxolone as a Novel Autophagy Inducer
Tioxolone was identified as an autophagy inducer in a high-content screen of 2,560 compounds from the Spectrum collection library.[1] The screen utilized a human melanoma A375 cell line stably expressing a GFP-LC3-RFP fluorescent probe, which allows for the ratiometric measurement of autophagic flux.[1][2] Tioxolone was validated as a potent and effective inducer of autophagy.[1][2][3]
Quantitative Data on Tioxolone-Induced Autophagy
The primary study on tioxolone's autophagic activity provides key quantitative data, which is summarized below. All experiments were conducted in the A375 human melanoma cell line.
Table 1: Effect of Tioxolone on Autophagic Flux (GFP/RFP Ratio)
| Treatment (12h) | Concentration | Mean Normalized GFP/RFP Ratio (± SD) | Statistical Significance (vs. DMSO) |
| DMSO (Control) | - | 1.0 | - |
| Torin1 (Inducer) | 1 µM | ~0.6 | ****P < 0.0001 |
| Bafilomycin A1 (Inhibitor) | 100 nM | ~1.4 | ****P < 0.0001 |
| Tioxolone | 10 µM | ~0.7 | **P < 0.0001 |
Data extracted and summarized from Prajapat et al., 2022.[1]
Table 2: Effect of Tioxolone on Autophagy Marker Proteins (Western Blot)
| Treatment (10h) | Concentration | LC3-II/GAPDH Ratio (without Bafilomycin A1) | LC3-II/GAPDH Ratio (with Bafilomycin A1, 2h) | p62/GAPDH Ratio |
| DMSO (Control) | - | ~1.0 | ~2.5 | ~1.0 |
| Torin1 (Inducer) | 1 µM | ~2.0 | ~4.5 | ~0.5 |
| Tioxolone | 10 µM | ~1.8 | ~4.0 | ~0.6 |
Data are estimations based on the graphical representations in Prajapat et al., 2022, and are presented as relative fold changes.[1]
Signaling Pathway of Tioxolone-Induced Autophagy
A key finding is that tioxolone induces autophagy independently of mTOR.[1][2][3] This was determined by assessing the phosphorylation status of downstream targets of mTOR, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). While the mTOR inhibitor Torin1 caused a significant dephosphorylation of these proteins, tioxolone had no effect on their phosphorylation levels.[1]
The precise molecular target of tioxolone in the autophagy pathway remains to be elucidated. Given its mTOR-independent nature, it is hypothesized that tioxolone may act on other key regulatory complexes, such as the ULK1 complex or the Beclin-1-Vps34 complex, or through other signaling pathways that converge on the core autophagy machinery.
Caption: Putative signaling pathway of tioxolone-induced autophagy.
Experimental Protocols
The following protocols are based on the methodologies described by Prajapat et al. (2022) and standard laboratory practices for assessing autophagy.[1]
Autophagic Flux Assay using a GFP-LC3-RFP Reporter
This assay quantitatively measures autophagic flux by monitoring the differential quenching of GFP and RFP signals.
Principle: The GFP-LC3-RFP tandem protein is cleaved to produce equimolar amounts of GFP-LC3 and RFP.[1] GFP-LC3 is incorporated into autophagosomes, and its fluorescence is quenched in the acidic environment of the autolysosome. RFP, which remains in the cytoplasm, serves as an internal control. A decrease in the GFP/RFP ratio indicates an increase in autophagic flux.[1]
Methodology:
-
Cell Culture: Plate A375 cells stably expressing the GFP-LC3-RFP probe in 96-well plates.
-
Treatment: Treat cells with tioxolone (e.g., 10 µM), a positive control (e.g., Torin1, 1 µM), a negative control (e.g., Bafilomycin A1, 100 nM), and a vehicle control (DMSO) for the desired time (e.g., 12 hours).
-
Imaging: Acquire images using a high-content imaging system. Capture both GFP (e.g., excitation 488 nm, emission 509 nm) and RFP (e.g., excitation 561 nm, emission 587 nm) channels.
-
Image Analysis: Use appropriate software (e.g., MetaXpress) to quantify the integrated fluorescence intensity of GFP and RFP per well.
-
Data Analysis: Calculate the GFP/RFP ratio for each well. Normalize the ratios of the treated groups to the vehicle control group. Statistical analysis (e.g., one-way ANOVA) should be performed to determine significance.
Caption: Experimental workflow for the GFP-LC3-RFP autophagic flux assay.
Western Blot Analysis of LC3 and p62
This method assesses the levels of key autophagy-related proteins.
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosomal membranes. An increase in the LC3-II/LC3-I ratio or total LC3-II levels is a marker of autophagosome formation. The protein p62/SQSTM1 is a cargo receptor that is degraded in autolysosomes; thus, a decrease in p62 levels indicates increased autophagic flux.
Methodology:
-
Cell Culture and Treatment: Culture A375 cells and treat with tioxolone and controls as described above (e.g., for 10 hours). For autophagic flux assessment, a set of cells should be co-treated with Bafilomycin A1 (100 nM) for the final 2 hours of the experiment to block lysosomal degradation and reveal the rate of autophagosome formation.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the levels of LC3-II and p62 to the loading control.
Conclusion and Future Directions
Tioxolone has been robustly identified as a novel, mTOR-independent inducer of autophagy.[1][2][3] The available data demonstrate its efficacy in stimulating autophagic flux in a human cell line. The lack of interference with the mTOR pathway makes tioxolone a particularly interesting candidate for further investigation, as it may offer a more targeted approach to autophagy modulation with a potentially different side-effect profile compared to mTOR inhibitors.
The critical next step in the research of tioxolone is the elucidation of its precise molecular mechanism of action. Future studies should focus on:
-
Target Identification: Utilizing chemical proteomics or genetic screening approaches to identify the direct binding partner(s) of tioxolone.
-
Pathway Analysis: Investigating the effect of tioxolone on the activation state of key autophagy-regulating complexes, such as the ULK1 and Beclin-1 complexes.
-
In Vivo Studies: Assessing the efficacy and safety of tioxolone in preclinical models of diseases where autophagy induction is considered therapeutic.
Unraveling the mechanism by which tioxolone induces autophagy will not only provide a deeper understanding of this fundamental cellular process but also pave the way for the rational design and development of new therapeutics that leverage the mTOR-independent activation of autophagy.
References
- 1. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Autophagic Activity In Vitro and In Vivo Using the GFP-LC3-RFP-LC3ΔG Probe | Springer Nature Experiments [experiments.springernature.com]
- 4. news-medical.net [news-medical.net]
- 5. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Beclin 1 interactome - PMC [pmc.ncbi.nlm.nih.gov]
Tioxolone: A Potential Therapeutic Agent Against Leishmaniasis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The current therapeutic arsenal (B13267) is limited by issues of toxicity, emerging drug resistance, and high cost. This necessitates the exploration of novel anti-leishmanial agents. Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one), a compound with known anti-inflammatory, anti-fungal, and anti-bacterial properties, has emerged as a promising candidate. This technical guide provides an in-depth overview of the anti-leishmanial properties of Tioxolone, with a focus on its efficacy against Leishmania tropica, the causative agent of anthroponotic cutaneous leishmaniasis. The information presented herein is based on available in vitro studies and is intended to inform further research and development efforts.
Quantitative Efficacy of Tioxolone and its Formulations
In vitro studies have demonstrated the dose-dependent anti-leishmanial activity of Tioxolone against both the promastigote (the motile, flagellated form found in the sandfly vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania tropica. To enhance its therapeutic potential, Tioxolone has been formulated into niosomes, which are non-ionic surfactant-based vesicles. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Anti-leishmanial Activity of Tioxolone against Leishmania tropica
| Formulation | Parasite Stage | IC50 (µg/mL) ± SD | Reference |
| Tioxolone | Promastigotes | 56.1 ± 5.2 | |
| Tioxolone | Amastigotes | 49.8 ± 3.4 |
Table 2: In Vitro Anti-leishmanial Activity and Cytotoxicity of Niosomal Formulations of Tioxolone against Leishmania tropica
| Formulation | Parasite Stage | IC50 (µg/mL) ± SD | Host Cell Line | CC50 (µg/mL) ± SD | Selectivity Index (SI = CC50/IC50) | Reference |
| NT1 (Span/Tween 40 niosome) | Promastigotes | 94.3 ± 13.3 | J774 | 134.4 ± 10.5 | 1.42 | |
| NT1 (Span/Tween 40 niosome) | Amastigotes | 23.3 ± 2.8 | J774 | 134.4 ± 10.5 | 5.77 | |
| NT2 (Span/Tween 60 niosome) | Promastigotes | 164.8 ± 20.6 | J774 | 257.5 ± 24.5 | 1.56 | |
| NT2 (Span/Tween 60 niosome) | Amastigotes | 24.5 ± 2.1 | J774 | 257.5 ± 24.5 | 10.5 |
Note: Higher Selectivity Index (SI) values indicate a greater therapeutic window, suggesting more selective toxicity towards the parasite over the host cells.
Mechanism of Action
Current research indicates that Tioxolone exerts its anti-leishmanial effects through a dual mechanism involving the induction of apoptosis in the parasite and the modulation of the host's immune response.
Induction of Apoptosis in Leishmania tropica
Flow cytometry analysis has shown that Tioxolone and its niosomal formulations induce apoptosis in L. tropica promastigotes in a dose-dependent manner. This programmed cell death is a key mechanism for eliminating the parasite. The niosomal formulation NT2, at a concentration of 200 µg/mL, induced apoptosis in 37.35% of the promastigote population. Furthermore, studies have demonstrated an increase in the expression of the metacaspase gene in response to Tioxolone treatment.[1] Metacaspases are cysteine proteases that play a role in apoptosis-like cell death in protozoa.
Immunomodulatory Effects
Tioxolone has been shown to modulate the host immune response in a manner that is unfavorable for parasite survival. Specifically, treatment with Tioxolone niosomes (NT2) led to an increased expression of Interleukin-12 (IL-12) and a decreased expression of Interleukin-10 (IL-10) in infected macrophages.[1] IL-12 is a key cytokine in promoting a Th1-type immune response, which is crucial for controlling intracellular pathogens like Leishmania. Conversely, IL-10 is associated with a Th2-type response, which can exacerbate the infection. By promoting a Th1-biased response, Tioxolone helps to activate macrophages for effective parasite clearance.
Signaling and Experimental Workflow Diagrams
To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of Tioxolone's anti-leishmanial action.
Caption: General experimental workflow for evaluating Tioxolone.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Tioxolone's anti-leishmanial properties.
Niosome Preparation (Thin Film Hydration Method)
-
Dissolution: Dissolve appropriate amounts of non-ionic surfactants (e.g., Span 60 and Tween 60) and cholesterol in an organic solvent such as chloroform (B151607) in a round-bottom flask. Add Tioxolone to this mixture.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. This will form a thin, dry film of the surfactant, cholesterol, and drug on the inner surface of the flask.
-
Hydration: Hydrate the thin film by adding an aqueous phase (e.g., phosphate-buffered saline) and rotating the flask at a temperature above the gel-liquid transition temperature of the surfactant. This process leads to the formation of multilamellar niosomal vesicles.
-
Sonication (Optional): To obtain smaller, unilamellar vesicles, the niosome suspension can be sonicated using a probe or bath sonicator.
In Vitro Anti-promastigote Assay (MTT Assay)
-
Parasite Culture: Culture Leishmania tropica promastigotes in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum) at 25 ± 1°C to the logarithmic growth phase.
-
Assay Setup: Seed a 96-well plate with promastigotes at a density of 1 x 10^6 cells/mL.
-
Drug Treatment: Add serial dilutions of Tioxolone, its niosomal formulations, or a reference drug to the wells. Include untreated and solvent-treated controls.
-
Incubation: Incubate the plate at 25 ± 1°C for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the drug concentration and fitting the data to a dose-response curve.
In Vitro Anti-amastigote Assay (MTT Assay)
-
Macrophage Culture: Culture a murine macrophage cell line (e.g., J774) in a 96-well plate until they adhere and form a monolayer.
-
Infection: Infect the macrophages with stationary-phase L. tropica promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: Wash the wells to remove any non-phagocytosed promastigotes.
-
Drug Treatment: Add serial dilutions of the test compounds to the infected macrophages.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
MTT Assay: Perform the MTT assay as described for the anti-promastigote assay to assess the viability of the infected macrophages, which indirectly reflects the number of intracellular amastigotes.
-
IC50 Calculation: Determine the IC50 value, representing the concentration of the drug that reduces the number of intracellular amastigotes by 50%.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed a 96-well plate with J774 murine macrophages.
-
Drug Treatment: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.
-
MTT Assay: Perform the MTT assay as described above to determine the viability of the macrophages.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces the viability of the host cells by 50%.
Apoptosis Assay (Flow Cytometry)
-
Parasite Treatment: Treat L. tropica promastigotes with various concentrations of Tioxolone or its formulations for a specified period (e.g., 48 hours).
-
Staining: Stain the treated and untreated promastigotes with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.
Gene Expression Analysis (Quantitative PCR)
-
RNA Extraction: Infect macrophages with L. tropica and treat with Tioxolone or its formulations. After the desired incubation period, extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or a probe-based assay with specific primers for the target genes (e.g., IL-10, IL-12, metacaspase) and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated groups compared to the untreated control.
Limitations and Future Directions
The current body of research on the anti-leishmanial properties of Tioxolone is promising but is primarily limited to in vitro studies on Leishmania tropica. To fully assess its therapeutic potential, further research is warranted in the following areas:
-
Efficacy against other Leishmania species: Studies are needed to evaluate the activity of Tioxolone against other medically important Leishmania species, including L. major, L. donovani, L. infantum, and L. braziliensis.
-
In vivo studies: Preclinical in vivo studies in animal models of cutaneous and visceral leishmaniasis are essential to determine the efficacy, pharmacokinetics, and safety profile of Tioxolone and its formulations.
-
Detailed mechanism of action: Further investigation into the specific molecular targets and signaling pathways involved in Tioxolone-induced apoptosis and immunomodulation will provide a more comprehensive understanding of its anti-leishmanial effects.
-
Combination therapy: Exploring the synergistic potential of Tioxolone with other anti-leishmanial drugs, such as Benzoxonium Chloride as has been preliminarily investigated, could lead to more effective treatment regimens with a reduced risk of drug resistance.[1]
Conclusion
Tioxolone has demonstrated significant in vitro anti-leishmanial activity against Leishmania tropica, acting through the induction of parasite apoptosis and the modulation of the host's immune response towards a protective Th1 phenotype. Niosomal formulations of Tioxolone have shown improved efficacy and selectivity. While these findings are encouraging, further research, including in vivo studies and investigations against a broader range of Leishmania species, is crucial to validate Tioxolone as a viable candidate for the treatment of leishmaniasis.
References
Tioxolone: A Technical Whitepaper on its Anti-inflammatory and Antitumorigenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tioxolone, a 6-hydroxy-1,3-benzoxathiol-2-one, is a molecule with demonstrated anti-inflammatory and antitumorigenic potential. Primarily known as a carbonic anhydrase inhibitor, its biological activities extend to the induction of autophagy and modulation of cytokine expression. This technical guide provides a comprehensive overview of the current understanding of Tioxolone's mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visual representations of implicated signaling pathways. This document aims to serve as a resource for researchers and professionals in drug development exploring the therapeutic applications of Tioxolone.
Core Pharmacological Activities
Tioxolone exhibits a range of biological effects, with its anti-inflammatory and antitumor properties being of significant interest. The foundational mechanism of action is the inhibition of carbonic anhydrases, which is complemented by its ability to induce autophagy in cancer cells and modulate immune responses.
Carbonic Anhydrase Inhibition
Tioxolone is recognized as an inhibitor of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Notably, it acts as a prodrug, being cleaved within the enzyme's active site to form the active inhibitor, 4-mercaptobenzene-1,3-diol.[1][2] This inhibition of CA is a key aspect of its therapeutic potential, as CA isoforms are implicated in both tumorigenesis and inflammation.[1][2][3]
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| Carbonic Anhydrase I | 91 nM | [4] |
Table 1: Tioxolone Inhibition of Carbonic Anhydrase I. This table summarizes the reported inhibitory constant (Ki) of Tioxolone against human Carbonic Anhydrase I.
Antitumor Effects: Induction of Autophagy
A significant aspect of Tioxolone's antitumor activity is its ability to induce autophagy, a cellular process of self-degradation that can promote cell death in certain contexts. Studies have shown that Tioxolone is a potent inducer of mTOR-independent autophagy in the human melanoma cell line, A375.[5][6] This is characterized by an increase in the conversion of LC3-I to LC3-II and a decrease in the p62 protein, both hallmarks of autophagic flux.[1]
Anti-inflammatory and Immunomodulatory Effects
Tioxolone has demonstrated immunomodulatory effects, particularly in the context of parasitic infections. In studies on Leishmania tropica, Tioxolone has been shown to increase the expression of the pro-inflammatory cytokine Interleukin-12 (IL-12) while decreasing the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7][8] This shift suggests a promotion of a Th1-type immune response, which is crucial for clearing intracellular pathogens and can also play a role in anti-cancer immunity.
| Organism | Form | IC50 | Reference |
| Leishmania tropica | Amastigote | 49.8 µg/mL | [7] |
| Leishmania tropica | Promastigote | 56.1 µg/mL | [7] |
Table 2: Anti-leishmanial Activity of Tioxolone. This table presents the half-maximal inhibitory concentration (IC50) of Tioxolone against the amastigote and promastigote forms of Leishmania tropica.
Signaling Pathways
The anti-inflammatory and antitumor effects of Tioxolone are mediated through its influence on key cellular signaling pathways.
Autophagy Induction Pathway
Tioxolone induces autophagy in an mTOR-independent manner.[5][6] The precise upstream signaling is not fully elucidated but culminates in the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components for degradation.
Proposed Anti-inflammatory Signaling Pathways
While direct evidence for Tioxolone's modulation of NF-κB and MAPK signaling is pending, its role as a carbonic anhydrase inhibitor and its observed effects on cytokines suggest a likely interaction with these central inflammatory pathways. Carbonic anhydrase activity can influence intracellular pH, which in turn can affect the activity of various signaling proteins, including those in the NF-κB and MAPK cascades.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to characterize the autophagic effects of Tioxolone.
High-Throughput Image-Based Screen for Autophagy Flux
This protocol is adapted from a study identifying Tioxolone as an autophagy inducer.[5]
Objective: To quantitatively measure autophagy flux in a human melanoma cell line (A375) stably expressing a GFP-LC3-RFP probe.
Materials:
-
A375 human melanoma cell line stably expressing GFP-LC3-RFP
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tioxolone
-
Torin1 (positive control for autophagy induction)
-
Bafilomycin A1 (inhibitor of autophagy flux)
-
DMSO (vehicle control)
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Culture: Maintain A375-GFP-LC3-RFP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well imaging plates at a density that allows for optimal imaging and analysis.
-
Compound Treatment: Treat the cells with Tioxolone at the desired concentrations (e.g., 10 µM). Include wells with Torin1 (e.g., 250 nM) as a positive control, Bafilomycin A1 (e.g., 100 nM) as a negative control for flux, and DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 12 hours).
-
Imaging: Acquire images using a high-content imaging system. Capture both GFP and RFP fluorescence channels.
-
Image Analysis:
-
Identify and segment individual cells.
-
Quantify the intensity of GFP and RFP fluorescence within each cell.
-
Calculate the GFP/RFP fluorescence intensity ratio for each cell. A decrease in this ratio indicates an induction of autophagy flux.
-
-
Data Analysis:
-
Normalize the GFP/RFP ratios to the DMSO control.
-
Compare the effects of Tioxolone to the positive and negative controls.
-
Future Directions
The existing data on Tioxolone's anti-inflammatory and antitumor effects provide a strong foundation for further investigation. Future research should focus on:
-
Expanding the Antitumor Profile: Determining the IC50 values of Tioxolone against a broad panel of human cancer cell lines is crucial to identify sensitive cancer types.
-
In-depth Anti-inflammatory Characterization: Quantifying the effects of Tioxolone on the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2) in relevant in vitro and in vivo models of inflammation.
-
Elucidation of Signaling Pathways: Conducting detailed mechanistic studies, including western blot analysis, to confirm the modulation of NF-κB and MAPK signaling pathways by Tioxolone.
-
In Vivo Efficacy Studies: Evaluating the antitumor and anti-inflammatory efficacy of Tioxolone in preclinical animal models to establish its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Tioxolone to optimize its potency and selectivity for its biological targets.
Conclusion
Tioxolone is a promising bioactive molecule with multifaceted pharmacological activities. Its ability to inhibit carbonic anhydrase, induce autophagy, and modulate immune responses underscores its potential as a therapeutic agent for inflammatory diseases and cancer. This technical guide has summarized the current knowledge, highlighting the need for further research to fully elucidate its mechanisms of action and translate its preclinical potential into clinical applications.
References
- 1. Carbonic Anhydrase Inhibition Ameliorates Inflammation and Experimental Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition Ameliorates Inflammation and Experimental Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of carbonic anhydrase inhibitors to increase the penetration of doxorubicin and its liposomal formulation into 2D and 3D triple negative breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Tioxolone: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tioxolone, chemically known as 6-hydroxy-1,3-benzoxathiol-2-one, is a molecule of significant interest in medicinal chemistry and pharmacology. It is recognized as a potent inhibitor of carbonic anhydrase I and exhibits a wide range of biological activities, including anti-leishmanial, antitumor, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] This technical guide provides an in-depth overview of the synthesis of tioxolone, its key chemical properties, and its role in inducing mTOR-independent autophagy. Detailed experimental protocols, comprehensive data tables, and pathway visualizations are presented to support researchers in their exploration of this versatile compound.
Chemical Properties of Tioxolone
Tioxolone is a light yellow to beige crystalline powder.[4] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of Tioxolone
| Property | Value | Reference |
| IUPAC Name | 6-hydroxy-1,3-benzoxathiol-2-one | [4] |
| Synonyms | Thioxolone | [3] |
| CAS Number | 4991-65-5 | [3] |
| Molecular Formula | C₇H₄O₃S | [3] |
| Molecular Weight | 168.17 g/mol | [2] |
| Appearance | Light yellow to beige powder | [4] |
| Melting Point | 158-160 °C | [4][5] |
| Stability | Stable under normal temperatures and pressures. | [4] |
Table 2: Solubility of Tioxolone
| Solvent | Solubility | Reference |
| DMSO | ≥ 34 mg/mL | [2] |
| Ethanol (B145695) | ~30 mg/mL | [3] |
| DMF | ~30 mg/mL | [3] |
| Ethanol:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | [3] |
| Water | Insoluble | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Table 3: Spectroscopic Data of Tioxolone
| Spectroscopic Data | Value | Reference |
| UV λmax | 233 nm | [3] |
| IR Spectrum | Available from various sources | [3] |
| ¹H NMR | Data can be inferred from derivatives | [3] |
| ¹³C NMR | Data can be inferred from derivatives | [3] |
Synthesis of Tioxolone
The primary and most cited method for the synthesis of tioxolone involves a two-step process starting from resorcinol (B1680541). This process first involves the formation of an imino-thiocarbonate intermediate, which is subsequently hydrolyzed to yield the final product.
Logical Workflow for Tioxolone Synthesis
Caption: Logical workflow for the two-step synthesis of tioxolone.
Experimental Protocol: Synthesis of Tioxolone from Resorcinol
Step 1: Synthesis of Imino-thiocarbonate of Resorcinol [6]
-
Dissolve 11 g of resorcinol and 50 g of crystallized copper (II) sulfate in 250 ml of water in a suitable reaction vessel.
-
While stirring at room temperature, add a solution of 40 g of potassium thiocyanate in 50 ml of water to the resorcinol solution.
-
Continue stirring the mixture. The formation of black cupric thiocyanate will be observed, which will then turn colorless, indicating the completion of the thiocyanation reaction.[6]
-
Remove the resulting cuprous thiocyanate by suction filtration and wash the precipitate with water.
-
To the filtrate, add 50 ml of a 2 N sodium carbonate solution. This will cause the imino-thiocarbonate of resorcinol to separate as a colorless crystalline solid.
-
Collect the crystalline product by filtration. The expected yield is approximately 16 g.[6]
Step 2: Hydrolysis to Tioxolone [6]
-
Prepare a 10% solution of the imino-thiocarbonate of resorcinol in 10% hydrochloric acid.
-
Heat the solution on a steam bath for 15 minutes.
-
Upon cooling, 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) will separate as fine crystals.
-
Collect the crystals by filtration. The melting point of the purified product is 158°C.[6]
Purification:
The crude tioxolone can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain a light yellow to beige powder.
Signaling Pathway: Tioxolone-Induced Autophagy
Recent studies have demonstrated that tioxolone can induce autophagy, a cellular self-degradation process, through a mechanism that is independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism.[7] This mTOR-independent pathway is of significant interest for therapeutic applications, particularly in oncology.
Signaling Pathway Diagram: mTOR-Independent Autophagy
Caption: Tioxolone induces autophagy via an mTOR-independent pathway.
The precise molecular targets of tioxolone in this pathway are still under investigation. However, it is understood that tioxolone promotes the formation of autophagosomes, indicated by the conversion of LC3-I to LC3-II, and reduces the expression of p62, a protein that is degraded during autophagy.[1] This activity suggests that tioxolone bypasses the classical mTOR-regulated autophagy initiation and directly influences the core autophagy machinery.
Conclusion
Tioxolone is a multifaceted compound with a well-defined synthesis route and a range of interesting chemical and biological properties. Its ability to be synthesized from readily available starting materials makes it an accessible molecule for further research and development. The discovery of its mTOR-independent mechanism for inducing autophagy opens up new avenues for its potential therapeutic applications, particularly in diseases where the mTOR pathway is dysregulated or where alternative autophagy induction mechanisms are sought. This guide provides a solid foundation for researchers to understand and further investigate the potential of tioxolone in various scientific and clinical contexts.
References
- 1. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
Tioxolone: A Technical Guide for Research in Psoriasis and Acne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tioxolone, a 6-hydroxy-1,3-benzoxathiol-2-one, is a compound with a history of use in the topical treatment of acne and psoriasis.[1] Its multifaceted mechanism of action, centered on its roles as a carbonic anhydrase inhibitor, an mTOR-independent autophagy inducer, and a modulator of key inflammatory signaling pathways, makes it a compelling subject for further dermatological research.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of tioxolone's therapeutic potential, detailing its known and proposed mechanisms of action, summarizing available quantitative data, and presenting detailed experimental protocols for preclinical investigation in the context of psoriasis and acne.
Introduction
Psoriasis and acne vulgaris are two of the most common chronic inflammatory skin diseases, each with a complex pathophysiology. Psoriasis is characterized by keratinocyte hyperproliferation and a T-cell-mediated inflammatory infiltrate, while acne involves follicular hyperkeratinization, excess sebum production, and inflammation driven by Cutibacterium acnes. Current therapeutic strategies often target these underlying processes. Tioxolone has been identified as a compound with keratolytic, antibacterial, antifungal, and sebum-regulating properties, suggesting its potential to address multiple facets of these conditions.[4] This guide aims to consolidate the existing knowledge on tioxolone and provide a framework for future research into its therapeutic applications in dermatology.
Physicochemical Properties and Formulation
| Property | Value | Reference |
| Molecular Formula | C₇H₄O₃S | [5] |
| Molecular Weight | 168.17 g/mol | [5] |
| Appearance | White or slightly yellow crystalline solid | [3] |
| Solubility | Soluble in DMSO | [1] |
Tioxolone can be formulated in various topical preparations, including liniments, creams, and shampoos, for dermatological applications.
Mechanism of Action
Tioxolone's therapeutic effects in psoriasis and acne are believed to be mediated through three primary mechanisms: carbonic anhydrase inhibition, induction of autophagy, and modulation of inflammatory signaling pathways.
Carbonic Anhydrase Inhibition
Tioxolone is a potent inhibitor of carbonic anhydrase (CA), particularly CA I, with a Ki of 91 nM.[1] It acts as a prodrug, being cleaved in the active site of CA II to form the active inhibitor, 4-mercaptobenzene-1,3-diol.[3] While the precise role of carbonic anhydrase in the skin is not fully elucidated, its inhibition may influence pH regulation and ion transport, which are critical for maintaining skin barrier function and modulating inflammatory processes.
Induction of Autophagy
Recent studies have identified tioxolone as a potent inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[2] This induction is independent of the mTOR signaling pathway.[2] In the context of acne, autophagy plays a crucial role in the elimination of sebocyte debris and the downregulation of lipogenesis.[6] By activating autophagy, tioxolone may help to reduce sebum production and prevent the formation of comedones.
Modulation of Inflammatory Signaling Pathways
Research on benzoxathiolone derivatives, the class of compounds to which tioxolone belongs, suggests a significant role in modulating key inflammatory pathways.
-
JAK/STAT Pathway: Benzoxathiolone derivatives have been shown to inhibit the JAK3/STAT3 signaling pathway, which is a critical mediator of inflammatory cytokine signaling in psoriasis.[7] Another derivative, LYR-71, has been found to down-regulate interferon-γ-inducible pro-inflammatory genes by uncoupling the tyrosine phosphorylation of STAT-1 in macrophages.[8] This suggests that tioxolone may exert its anti-inflammatory effects by interfering with the JAK/STAT-mediated cellular responses to pro-inflammatory cytokines.
-
Toll-Like Receptor (TLR) and NF-κB Signaling: Toll-like receptors play a crucial role in the innate immune response in the skin and are implicated in the pathogenesis of both psoriasis and acne.[9][10] Activation of TLRs often leads to the activation of the NF-κB signaling pathway, a central regulator of inflammation.[11] While direct evidence for tioxolone's effect on TLR and NF-κB signaling is limited, its known anti-inflammatory properties suggest a potential modulatory role in these pathways.
Quantitative Data
The available quantitative data on the efficacy of tioxolone in psoriasis and acne is limited. The most notable data comes from a 1979 clinical trial on the use of tioxolone for acne vulgaris.
| Study | Population | Treatment | Duration | Outcome | Reference |
| Lius & Sennerfeldt (1979) | 50 pupils with acne vulgaris (24 comedonal, 26 papulopustular) | Combination of Camyna liniment 0.5% and 0.2% tioxolone | 6 weeks | Decrease in the number of comedones, papules, and pustules | [12] |
Further well-controlled clinical trials are necessary to establish the efficacy and optimal dosage of tioxolone for both psoriasis and acne.
Experimental Protocols
The following are detailed, representative experimental protocols for the preclinical evaluation of tioxolone in models of psoriasis and acne.
In Vitro Model of Psoriasis: Cytokine-Stimulated Human Keratinocytes
Objective: To evaluate the effect of tioxolone on the expression of pro-inflammatory cytokines and hyperproliferation markers in a human keratinocyte model of psoriasis.
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Keratinocyte growth medium (KGM)
-
Tioxolone
-
Cytokine cocktail (e.g., IL-17A, IL-22, TNF-α)
-
Reagents for RNA extraction, qRT-PCR, and ELISA
Methodology:
-
Culture HEKa cells in KGM until they reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of tioxolone (e.g., 1, 10, 50 µM) for 24 hours.
-
Stimulate the pre-treated cells with a pro-inflammatory cytokine cocktail for 24 hours to induce a psoriasis-like phenotype.
-
Harvest the cell culture supernatant and cell lysates.
-
Analyze the supernatant for the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA.
-
Extract RNA from the cell lysates and perform qRT-PCR to measure the gene expression of hyperproliferation markers (e.g., Ki-67) and inflammatory mediators.
In Vitro Model of Acne: Sebocyte Culture
Objective: To assess the effect of tioxolone on lipogenesis and autophagy in human sebocytes.
Materials:
-
Human sebaceous gland cell line (e.g., SZ95)
-
Sebocyte culture medium
-
Tioxolone
-
Lipid-staining dye (e.g., Nile Red)
-
Antibodies for autophagy markers (e.g., LC3-II, p62)
-
Reagents for Western blotting
Methodology:
-
Culture SZ95 sebocytes in appropriate medium.
-
Treat the cells with different concentrations of tioxolone for 48 hours.
-
For lipogenesis analysis, stain the cells with Nile Red and quantify intracellular lipid droplets using fluorescence microscopy or flow cytometry.
-
For autophagy analysis, harvest cell lysates and perform Western blotting to assess the protein levels of LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels would indicate an induction of autophagy.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of tioxolone in psoriasis via inhibition of the JAK/STAT pathway.
Caption: Proposed mechanism of tioxolone in acne via induction of autophagy.
Caption: General experimental workflow for in vitro evaluation of tioxolone.
Conclusion and Future Directions
Tioxolone presents a promising area of research for the development of novel topical therapies for psoriasis and acne. Its multi-target mechanism of action, encompassing carbonic anhydrase inhibition, autophagy induction, and modulation of inflammatory signaling, suggests it could address several key pathological features of these diseases. However, the current body of evidence is limited, and further rigorous preclinical and clinical studies are required to fully elucidate its therapeutic potential. Future research should focus on:
-
Conducting well-designed clinical trials to establish the efficacy, safety, and optimal formulation of tioxolone for both psoriasis and acne.
-
Performing in-depth preclinical studies to confirm the proposed mechanisms of action in relevant skin cell and animal models.
-
Investigating the specific molecular targets of tioxolone within the JAK/STAT and other inflammatory signaling pathways.
-
Exploring the potential for combination therapies with other topical or systemic agents to enhance therapeutic outcomes.
By addressing these research gaps, the scientific community can better understand the role of tioxolone in dermatology and potentially offer a new therapeutic option for patients with psoriasis and acne.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Topical application of autophagy-activating peptide improved skin barrier function and reduced acne symptoms in acne-prone skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tioxolone [drugcentral.org]
- 6. Potential Therapeutic Approaches through Modulating the Autophagy Process for Skin Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxathiol derivative BOT-4-one suppresses L540 lymphoma cell survival and proliferation via inhibition of JAK3/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The benzoxathiolone LYR-71 down-regulates interferon-γ-inducible pro-inflammatory genes by uncoupling tyrosine phosphorylation of STAT-1 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like receptors in skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Tioxolone's Influence on Cytokine Expression: An Unexplored Avenue in Immunomodulation
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of tioxolone's immunological effects, specifically concerning its impact on the expression of key immunoregulatory cytokines, Interleukin-12 (IL-12) and Interleukin-10 (IL-10). Tioxolone, a compound known for its cytostatic, antipsoriatic, antibacterial, and anti-mycotic properties, is primarily recognized as a carbonic anhydrase inhibitor[1]. However, its role in modulating immune responses through the regulation of cytokine production remains uninvestigated in the available research.
This technical guide, therefore, pivots to provide a foundational understanding of the well-established signaling pathways and regulatory mechanisms governing IL-12 and IL-10 expression. This information is crucial for researchers and drug development professionals who may wish to investigate the potential immunomodulatory effects of compounds like tioxolone.
Interleukin-12 (IL-12) and Interleukin-10 (IL-10): A Balancing Act in Immunity
IL-12 and IL-10 are cytokines that play pivotal but opposing roles in the regulation of immune responses. IL-12, primarily produced by antigen-presenting cells (APCs) such as macrophages and dendritic cells, is a key driver of T helper 1 (Th1) cell differentiation and cell-mediated immunity[2][3][4]. In contrast, IL-10 is a potent anti-inflammatory cytokine that suppresses the activity of various immune cells and is crucial for maintaining immune homeostasis[2][5]. The balance between IL-12 and IL-10 production is critical in determining the outcome of an immune response, whether it be effective pathogen clearance or the prevention of excessive inflammation and autoimmunity.
Regulation of IL-12 and IL-10 Expression
The expression of IL-12 and IL-10 is tightly regulated at the transcriptional level by a complex network of signaling pathways and transcription factors.
IL-12 Signaling and Regulation
The production of IL-12 is induced by various stimuli, including pathogens and other cytokines. The signaling cascade leading to IL-12 expression often involves the activation of Toll-like receptors (TLRs) and the subsequent activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs)[4].
The IL-12 signaling pathway itself is initiated by the binding of IL-12 to its receptor, which is composed of the IL-12Rβ1 and IL-12Rβ2 subunits[2][3]. This binding activates the Janus kinase (JAK) family members, JAK2 and TYK2, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 4 (STAT4)[2][3][4]. Phosphorylated STAT4 then translocates to the nucleus and induces the transcription of target genes, most notably interferon-gamma (IFN-γ) in T cells and natural killer (NK) cells[3][4]. IFN-γ, in turn, can further enhance IL-12 production by APCs, creating a positive feedback loop that amplifies the Th1 response[2].
Interleukin-12 (IL-12) Signaling Pathway.
IL-10 Signaling and Regulation
The production of IL-10 is also triggered by TLR activation in macrophages and dendritic cells[2]. The signaling pathways leading to IL-10 expression involve the activation of mitogen-activated protein kinases (MAPKs) and various transcription factors, including Sp1, C/EBPβ, and NF-κB[2].
IL-10 exerts its anti-inflammatory effects by signaling through its receptor, which leads to the activation of JAK1 and TYK2, and subsequently, the phosphorylation of STAT3. Activated STAT3 then translocates to the nucleus to induce the expression of genes that mediate its immunosuppressive functions. One of the key mechanisms of IL-10-mediated immunosuppression is the inhibition of IL-12 production. IL-10 has been shown to inhibit the nuclear translocation of NF-κB subunits p65 and c-rel, which are critical for IL-12 gene transcription[5].
IL-10 Mediated Inhibition of IL-12 Production.
Experimental Protocols for Studying Cytokine Expression
To investigate the effects of a compound like tioxolone on IL-12 and IL-10 expression, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols based on standard immunological assays.
In Vitro Analysis of Cytokine Production
1. Cell Culture:
-
Cell Types: Primary human or murine immune cells, such as peripheral blood mononuclear cells (PBMCs), or specific cell lines like RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary growth factors.
2. Cell Stimulation:
-
Cells are stimulated with a known inducer of IL-12 and IL-10, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that activates TLR4.
-
The compound of interest (e.g., tioxolone) is added at various concentrations to the cell cultures prior to or concurrently with the stimulus.
3. Measurement of Cytokine Levels:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from the cell cultures are collected after a specific incubation period (e.g., 24-48 hours). The concentrations of IL-12 and IL-10 are then quantified using commercially available ELISA kits.
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: This technique allows for the identification of the specific cell types producing the cytokines and the quantification of cytokine-producing cells. Cells are treated with a protein transport inhibitor (e.g., Brefeldin A) to allow for the accumulation of cytokines intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for IL-12 and IL-10, as well as cell surface markers to identify the cell population of interest.
4. Analysis of Gene Expression:
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the treated cells, reverse-transcribed into cDNA, and then used as a template for qRT-PCR with primers specific for the genes encoding the IL-12 subunits (Il12a for p35 and Il12b for p40) and IL-10. This method quantifies the level of mRNA expression for each cytokine.
In Vitro Experimental Workflow for Cytokine Analysis.
Quantitative Data Summary
As there is no available data on the effects of tioxolone on IL-12 and IL-10 expression, a data table summarizing these effects cannot be provided. However, a hypothetical table structure is presented below to guide future research in this area.
| Treatment Group | Tioxolone Concentration | Stimulus | IL-12p70 Concentration (pg/mL) | IL-10 Concentration (pg/mL) |
| Control | 0 µM | None | Baseline | Baseline |
| Stimulated Control | 0 µM | LPS (100 ng/mL) | High | Moderate |
| Tioxolone Low Dose | X µM | LPS (100 ng/mL) | To be determined | To be determined |
| Tioxolone Mid Dose | Y µM | LPS (100 ng/mL) | To be determined | To be determined |
| Tioxolone High Dose | Z µM | LPS (100 ng/mL) | To be determined | To be determined |
Future Directions and Conclusion
The absence of research into the immunomodulatory effects of tioxolone represents a significant opportunity for investigation. Understanding how this compound influences the delicate balance between pro-inflammatory and anti-inflammatory cytokines like IL-12 and IL-10 could unveil novel therapeutic applications. Future studies should focus on performing the described in vitro and subsequent in vivo experiments to elucidate the potential of tioxolone as a modulator of immune responses. Such research would not only expand our knowledge of tioxolone's biological activities but could also pave the way for its development as a therapeutic agent for a range of immune-mediated diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Regulation of IL-10 and IL-12 production and function in macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interleukin-10 (IL-10) mediated suppression of IL-12 production in RAW 264.7 cells also involves c-rel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tioxolone Treatment in A375 Melanoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tioxolone is a compound with known cytostatic, antibacterial, and anti-mycotic properties. Recent studies have identified it as a potent inducer of autophagy in human melanoma A375 cells. Autophagy is a cellular self-degradative process that is crucial for maintaining cellular homeostasis. Its modulation presents a promising therapeutic avenue for cancers like melanoma. The A375 cell line, derived from a human malignant melanoma, is a widely used model in cancer research due to its high tumorigenic potential and well-characterized genetic profile, including the BRAF V600E mutation. This document provides detailed application notes and standardized protocols for studying the effects of tioxolone on A375 melanoma cells. While specific quantitative data on tioxolone's cytotoxic, apoptotic, and cell cycle effects on A375 cells are not extensively available in the current literature, this guide offers the methodologies to generate such critical data.
Data Presentation
The following tables summarize the known effects of tioxolone on A375 cells and provide a template for organizing experimental findings.
Table 1: Summary of Tioxolone's Effect on A375 Cell Viability
| Parameter | Treatment | Observation | Reference |
| Cell Viability | Tioxolone (10 µM) for 12h | No significant cytotoxicity observed at this concentration and time point. | |
| IC50 | Not Available | The half-maximal inhibitory concentration (IC50) of tioxolone on A375 cells has not been reported in the reviewed literature. |
Table 2: Autophagy Induction by Tioxolone in A375 Cells
| Assay | Treatment | Result | Mechanism | Reference |
| Autophagy Flux | Tioxolone | Potent induction of autophagy. | mTOR-independent pathway. |
Table 3: Template for Apoptosis Analysis in Tioxolone-Treated A375 Cells
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Control (DMSO) | Data to be generated | Data to be generated | Data to be generated |
| Tioxolone (Concentration 1) | Data to be generated | Data to be generated | Data to be generated |
| Tioxolone (Concentration 2) | Data to be generated | Data to be generated | Data to be generated |
| Positive Control (e.g., Staurosporine) | Data to be generated | Data to be generated | Data to be generated |
Table 4: Template for Cell Cycle Analysis in Tioxolone-Treated A375 Cells
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | Data to be generated | Data to be generated | Data to be generated |
| Tioxolone (Concentration 1) | Data to be generated | Data to be generated | Data to be generated |
| Tioxolone (Concentration 2) | Data to be generated | Data to be generated | Data to be generated |
| Positive Control (e.g., Nocodazole) | Data to be generated | Data to be generated | Data to be generated |
Mandatory Visualizations
Caption: Experimental workflow for investigating the effects of tioxolone on A375 cells.
Caption: Tioxolone induces autophagy in an mTOR-independent manner.
Caption: Logical relationship of tioxolone treatment and cellular effects on A375 cells.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: A375 human malignant melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a 0.25% Trypsin-EDTA solution.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of tioxolone that inhibits cell growth by 50% (IC50).
-
Materials:
-
A375 cells
-
Complete culture medium
-
Tioxolone (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed A375 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of tioxolone in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the tioxolone dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
A375 cells
-
Tioxolone
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed A375 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of tioxolone (e.g., based on the IC50 value) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
A375 cells
-
Tioxolone
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed A375 cells in 6-well plates and treat with tioxolone as described for the apoptosis assay.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and then store at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to generate histograms and quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).
-
High-Throughput Screening of Tioxolone for Autophagy Modulation: Application Notes and Protocols
For Research Use Only.
Introduction
Autophagy is a highly conserved cellular degradation and recycling process crucial for maintaining cellular homeostasis.[1][2] This process involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation.[2] Dysregulation of autophagy is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases.[3][4] Consequently, the identification of small molecules that can modulate autophagy is of significant interest for therapeutic development.[1][4]
Tioxolone, a 6-hydroxy-1,3-benzoxathiol-2-one, is a compound known for its various biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[5][6][7] Notably, recent evidence indicates that Tioxolone can induce autophagy. One study demonstrated that Tioxolone promotes the expression of LC3-II and reduces p62 protein levels in A375 cancer cells, both key markers of autophagy induction.[5] Furthermore, a high-throughput, image-based screen identified Tioxolone as a potent inducer of autophagy flux in an mTOR-independent manner.[8][9]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Tioxolone and its analogs to identify and characterize their effects on autophagy. The primary assay described is a high-content imaging screen using cells stably expressing a fluorescent autophagy reporter.
Principle of the Assay
The most widely used and robust method for monitoring autophagy in HTS is based on the subcellular localization of the microtubule-associated protein 1A/1B-light chain 3 (LC3).[10] In non-autophagic cells, fluorescently tagged LC3 (e.g., GFP-LC3) shows a diffuse cytoplasmic and nuclear distribution.[11][12] Upon autophagy induction, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is then recruited to the membranes of forming autophagosomes, appearing as distinct fluorescent puncta.[13][14] The number and intensity of these puncta can be quantified using automated high-content microscopy, providing a direct measure of autophagosome formation.[11][12]
To distinguish between true autophagy induction and blockage of lysosomal degradation (which can also cause puncta accumulation), a tandem fluorescent-tagged LC3, such as mCherry-GFP-LC3, or analysis of autophagic flux with lysosomal inhibitors is recommended for secondary validation.[15]
Experimental Protocols
Protocol 1: Primary High-Throughput Screen for Autophagy Induction
This protocol details a primary HTS assay to identify autophagy inducers using a cell line stably expressing GFP-LC3.
Materials and Reagents:
-
Cell Line: U2OS, HeLa, or H4 human neuroglioma cells stably expressing GFP-LC3.[11]
-
Culture Medium: DMEM or MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 96-well or 384-well black, clear-bottom imaging plates.
-
Test Compound: Tioxolone (stock solution in DMSO, e.g., 10 mM).
-
Positive Control: Rapamycin (10 µM) or Torin1 (250 nM).
-
Negative Control: DMSO (0.1% final concentration).
-
Reagents for Fixation & Staining: 4% Paraformaldehyde (PFA) in PBS, Hoechst 33342 nuclear stain.
Workflow:
-
Cell Seeding:
-
Trypsinize and resuspend GFP-LC3 expressing cells in culture medium.
-
Seed cells into 96-well or 384-well imaging plates at a density that ensures 60-70% confluency at the time of imaging (e.g., 5,000 cells/well for a 96-well plate).
-
Incubate for 12-24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of Tioxolone in culture medium.
-
Using a liquid handler, add the diluted Tioxolone and controls (Rapamycin, DMSO) to the corresponding wells.
-
Incubate the plates for a predetermined time, typically 6-24 hours, at 37°C, 5% CO₂.
-
-
Cell Fixation and Staining:
-
Carefully remove the culture medium.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to stain the nuclei and incubate for 10 minutes.
-
Wash twice with PBS and leave the final wash in the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Image the plates using a high-content automated microscope.
-
Acquire images in two channels: DAPI (for Hoechst-stained nuclei) and FITC/GFP (for GFP-LC3).
-
Use image analysis software to:
-
Identify individual cells based on nuclear staining.
-
Define the cytoplasm as a region of interest around the nucleus.
-
Quantify the number, intensity, and area of GFP-LC3 puncta within the cytoplasm of each cell.
-
-
A "hit" is defined as a compound that causes a statistically significant increase in GFP-LC3 puncta compared to the DMSO control.
-
Protocol 2: Secondary Assay - p62/SQSTM1 Degradation
This protocol validates hits from the primary screen by measuring the degradation of p62 (sequestosome 1), a protein that is itself cleared by autophagy. A decrease in p62 levels is a reliable indicator of increased autophagic flux.[16]
Materials and Reagents:
-
Cell Line: Any standard cell line (e.g., U2OS, MCF7).
-
Reagents: Tioxolone, controls (Rapamycin, Bafilomycin A1), cell lysis buffer, protein assay kit (e.g., BCA), primary antibodies (anti-p62, anti-Actin/GAPDH), HRP-conjugated secondary antibody, ECL substrate.
Workflow:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well or 12-well plate and grow to 80-90% confluency.
-
Treat cells with hit concentrations of Tioxolone, Rapamycin (positive control), and DMSO (negative control) for 12-24 hours.
-
For autophagic flux analysis, include a condition where cells are co-treated with Tioxolone and a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the final 4 hours of incubation.
-
-
Protein Extraction and Quantification:
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p62 and a loading control (e.g., β-Actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
Quantify band intensities using densitometry software. A decrease in the p62/Actin ratio indicates autophagy induction.
-
Data Presentation
Quantitative data from HTS and validation experiments should be organized for clear interpretation.
Table 1: Example HTS Assay Quality Control Metrics
| Parameter | Value | Description |
|---|---|---|
| Z'-factor | > 0.5 | A measure of assay robustness, comparing positive and negative controls. |
| Signal-to-Background | > 3 | The ratio of the mean signal of the positive control to the negative control. |
| Coefficient of Variation (%CV) | < 15% | A measure of data variability within replicate wells. |
Table 2: Hypothetical Screening Results for Tioxolone
| Compound | Concentration (µM) | Mean GFP-LC3 Puncta per Cell | % Increase vs. DMSO | p-value |
|---|---|---|---|---|
| DMSO (0.1%) | N/A | 5.2 ± 1.1 | 0% | - |
| Rapamycin (10 µM) | 10 | 25.8 ± 3.4 | 396% | < 0.001 |
| Tioxolone | 1 | 8.1 ± 1.5 | 56% | < 0.05 |
| Tioxolone | 5 | 16.5 ± 2.1 | 217% | < 0.001 |
| Tioxolone | 10 | 28.3 ± 2.9 | 444% | < 0.001 |
Table 3: Validation Data from p62 Western Blot
| Treatment | p62/Actin Ratio (Normalized) | % Decrease vs. DMSO |
|---|---|---|
| DMSO (0.1%) | 1.00 | 0% |
| Rapamycin (10 µM) | 0.45 | 55% |
| Tioxolone (10 µM) | 0.38 | 62% |
| Tioxolone + Bafilomycin A1 | 1.55 | -55% (Accumulation) |
Visualizations
Autophagy Signaling Pathway
The core autophagy pathway is regulated by several key protein complexes. Nutrient status is sensed by mTOR, which, when active, suppresses autophagy by inhibiting the ULK1 complex.[3][13] Tioxolone has been shown to induce autophagy in an mTOR-independent manner, suggesting it acts downstream or on a parallel pathway.[9]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. cusabio.com [cusabio.com]
- 3. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening for drug discovery of autophagy modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Tioxolone | Carbonic Anhydrase | CAS 4991-65-5 | Buy Tioxolone from Supplier InvivoChem [invivochem.com]
- 8. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. High throughput screening for autophagy [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Quantification of GFP-LC3+ Dots by Automated Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Direct quantification of autophagic flux by a single molecule-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Tioxolone Niosomal Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tioxolone is a compound with a range of biological activities, including cytostatic, antipsoriatic, antibacterial, and anti-mycotic properties.[1] It functions as a potent inhibitor of the metalloenzyme carbonic anhydrase I.[1] Niosomal formulations offer a promising approach to enhance the therapeutic efficacy of drugs like Tioxolone. Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol, which can encapsulate both hydrophilic and lipophilic compounds.[2] This document provides detailed protocols for the preparation and characterization of Tioxolone-loaded niosomes, presenting illustrative data for formulation optimization and in vitro performance.
Experimental Protocols
Protocol 1: Preparation of Tioxolone Niosomes by Thin-Film Hydration
This protocol describes the preparation of Tioxolone-loaded niosomes using the widely adopted thin-film hydration technique.[3][4]
Materials:
-
Tioxolone
-
Non-ionic surfactants (e.g., Span 60, Tween 60)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Water bath
-
Round-bottom flask (500 mL)
-
Probe sonicator
-
Syringe filters (0.45 µm)
Procedure:
-
Lipid Film Formation:
-
Accurately weigh Tioxolone, a non-ionic surfactant (e.g., Span 60), and cholesterol in the desired molar ratio (refer to Table 1 for examples).
-
Dissolve the weighed components in a sufficient volume of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath maintained at 60°C.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, dry film on the inner wall of the flask.
-
-
Hydration of the Film:
-
Introduce a specific volume of pre-warmed (60°C) Phosphate Buffered Saline (PBS, pH 7.4) into the flask containing the thin film.
-
Continue to rotate the flask in the water bath at 60°C for 1 hour to ensure complete hydration of the film. This process leads to the formation of a milky suspension of multilamellar niosomes.
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles, subject the niosomal suspension to probe sonication on an ice bath for 5-10 minutes.
-
Alternatively, the niosomal suspension can be extruded through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
To remove the unentrapped Tioxolone, centrifuge the niosomal suspension at a high speed (e.g., 15,000 rpm) for 1 hour at 4°C.
-
Discard the supernatant and resuspend the niosomal pellet in fresh PBS.
-
Alternatively, unentrapped drug can be removed by dialysis.
-
-
Storage:
-
Store the final Tioxolone niosomal formulation at 4°C for further characterization.
-
Protocol 2: Characterization of Tioxolone Niosomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Dilute the niosomal suspension with deionized water.
-
Analyze the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
-
Perform the measurements in triplicate.
2. Determination of Entrapment Efficiency (%EE):
-
Centrifuge a known volume of the niosomal suspension at 15,000 rpm for 1 hour at 4°C to separate the unentrapped drug from the niosomes.
-
Carefully collect the supernatant.
-
Measure the concentration of free Tioxolone in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength).
-
Calculate the %EE using the following formula: %EE = [(Total amount of Tioxolone - Amount of unentrapped Tioxolone) / Total amount of Tioxolone] x 100
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to study the release of Tioxolone from the niosomal formulation over time using a dialysis bag method.[5][6]
Materials:
-
Tioxolone niosomal formulation
-
Dialysis membrane (e.g., molecular weight cut-off 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer with a hot plate
Procedure:
-
Soak the dialysis membrane in the release medium (PBS, pH 7.4) for 12 hours before use.
-
Pipette a known volume (e.g., 2 mL) of the Tioxolone niosomal suspension into the dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing a specific volume (e.g., 100 mL) of PBS (pH 7.4).
-
Place the beaker on a magnetic stirrer and maintain the temperature at 37 ± 0.5°C with constant, gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 2 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the collected samples for Tioxolone concentration using a suitable analytical method.
-
Calculate the cumulative percentage of drug release at each time point.
Data Presentation
The following tables present illustrative data for the characterization and in vitro release of Tioxolone niosomal formulations. This data is intended to be representative and may vary based on specific experimental conditions.
Table 1: Influence of Surfactant Type and Cholesterol Ratio on the Physicochemical Properties of Tioxolone Niosomes.
| Formulation Code | Surfactant Type | Surfactant:Cholesterol (Molar Ratio) | Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Entrapment Efficiency (%) ± SD |
| TN-S1 | Span 60 | 1:1 | 250 ± 12.5 | 0.25 ± 0.03 | -35.2 ± 2.1 | 75.6 ± 3.8 |
| TN-S2 | Span 60 | 2:1 | 280 ± 15.1 | 0.31 ± 0.04 | -32.8 ± 1.9 | 82.5 ± 4.1 |
| TN-S3 | Span 60 | 3:1 | 310 ± 18.3 | 0.38 ± 0.05 | -30.5 ± 2.5 | 85.1 ± 4.3 |
| TN-T1 | Tween 60 | 1:1 | 350 ± 20.2 | 0.42 ± 0.06 | -25.6 ± 1.8 | 65.3 ± 3.2 |
| TN-T2 | Tween 60 | 2:1 | 380 ± 22.5 | 0.48 ± 0.07 | -22.1 ± 1.5 | 68.9 ± 3.5 |
Table 2: Illustrative In Vitro Release Profile of Tioxolone from Niosomal Formulations.
| Time (hours) | Cumulative Release (%) - TN-S2 | Cumulative Release (%) - Plain Tioxolone Solution |
| 0.5 | 10.2 ± 1.1 | 35.8 ± 2.5 |
| 1 | 18.5 ± 1.5 | 60.2 ± 3.1 |
| 2 | 25.8 ± 2.0 | 85.6 ± 4.0 |
| 4 | 38.2 ± 2.8 | 98.1 ± 2.2 |
| 6 | 49.6 ± 3.5 | - |
| 8 | 60.1 ± 4.1 | - |
| 12 | 72.5 ± 4.8 | - |
| 24 | 85.3 ± 5.2 | - |
Visualizations
Caption: Experimental workflow for the preparation and characterization of Tioxolone niosomes.
Caption: Tioxolone's mechanism of action as a prodrug inhibitor of Carbonic Anhydrase II.[7][8]
Caption: mTOR-independent autophagy induction pathway by Tioxolone.[9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. 2023-6868 [excli.de]
- 3. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for preparation of niosomes: A focus on thin-film hydration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyloxapol Niosomes as Prospective Drug Delivery Module for Antiretroviral Drug Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpns.com [ijrpns.com]
- 7. Inhibition of carbonic anhydrase II by thioxolone: a mechanistic and structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Tioxolone Cytotoxicity Assay in Murine Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tioxolone, a 6-hydroxy-1,3-benzoxathiol-2-one, is a compound known for its anti-inflammatory, antibacterial, and cytostatic properties.[1] As a potent inhibitor of carbonic anhydrase I, tioxolone's immunomodulatory effects are of significant interest in drug development.[1][2] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of tioxolone in murine macrophages, a critical step in evaluating its therapeutic potential and safety profile. Macrophages, key players in the innate immune system, are central to inflammatory processes, and understanding a compound's effect on their viability is paramount.
Recent studies have highlighted that inhibitors of carbonic anhydrases can modulate macrophage activation and inflammatory responses.[3] For instance, the carbonic anhydrase inhibitor acetazolamide (B1664987) has been shown to blunt both pulmonary and systemic inflammation, suggesting that this class of compounds can have significant effects on immune cell function.[3] Furthermore, tioxolone has been identified as an inducer of autophagy in an mTOR-independent manner, a cellular process that can be linked to both cell survival and cell death depending on the context.[4] While direct studies on tioxolone-induced cytotoxicity in macrophages are limited, evidence from cancer cell line studies suggests that some carbonic anhydrase inhibitors can induce apoptosis or other forms of cell death.[5][6]
These application notes and protocols are designed to provide a robust framework for investigating the cytotoxic effects of tioxolone on murine macrophages, using the RAW 264.7 cell line as a model system. The described assays will enable researchers to quantify changes in cell viability, membrane integrity, and apoptosis, providing a comprehensive understanding of tioxolone's cellular impact.
Data Presentation
The following tables present hypothetical yet representative data for the cytotoxicity assays described in the protocols. These tables are intended to serve as a template for data presentation and to illustrate the expected outcomes of the experiments.
Table 1: Tioxolone-Induced Cytotoxicity as Measured by MTT Assay
| Tioxolone Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 1.22 ± 0.09 | 97.6 ± 7.2 |
| 10 | 1.10 ± 0.07 | 88.0 ± 5.6 |
| 25 | 0.85 ± 0.06 | 68.0 ± 4.8 |
| 50 | 0.55 ± 0.04 | 44.0 ± 3.2 |
| 100 | 0.28 ± 0.03 | 22.4 ± 2.4 |
Table 2: Tioxolone-Induced Cytotoxicity as Measured by LDH Release Assay
| Tioxolone Concentration (µM) | LDH Activity (OD490) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0.12 ± 0.01 | 0 ± 0.8 |
| 1 | 0.13 ± 0.02 | 0.8 ± 1.6 |
| 10 | 0.20 ± 0.03 | 6.2 ± 2.3 |
| 25 | 0.45 ± 0.04 | 25.4 ± 3.1 |
| 50 | 0.78 ± 0.06 | 50.8 ± 4.6 |
| 100 | 1.15 ± 0.09 | 79.2 ± 6.9 |
Table 3: Tioxolone-Induced Apoptosis as Measured by Annexin V/PI Staining
| Tioxolone Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 10 | 88.5 ± 3.4 | 6.8 ± 1.2 | 2.5 ± 0.6 | 2.2 ± 0.4 |
| 50 | 55.3 ± 4.5 | 28.4 ± 3.1 | 12.1 ± 2.5 | 4.2 ± 0.9 |
| 100 | 20.1 ± 3.8 | 45.2 ± 4.2 | 28.5 ± 3.7 | 6.2 ± 1.1 |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are optimized for the murine macrophage cell line RAW 264.7.
Protocol 1: Cell Culture and Tioxolone Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Tioxolone Preparation: Prepare a stock solution of tioxolone in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of tioxolone or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a measure of cytotoxicity.[7]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 5 x 10^5 cells/well. After overnight adherence, treat the cells with various concentrations of tioxolone for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway modulated by tioxolone in murine macrophages.
Caption: Experimental workflow for assessing tioxolone cytotoxicity in murine macrophages.
Caption: Hypothetical signaling pathways modulated by tioxolone in murine macrophages.
References
- 1. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition Ameliorates Inflammation and Experimental Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Carbonic Anhydrase IX and XII to enhance targeting of acute myeloid leukaemia cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors Induce Ferroptosis through Inhibition of AKT/FTH1 Signaling in Ewing Sarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbonic Anhydrase Inhibition Assay Using Tioxolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH homeostasis, gas exchange, and electrolyte secretion. Their dysregulation has been implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them a significant therapeutic target.
Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) has been identified as a unique inhibitor of carbonic anhydrase. Unlike classical sulfonamide-based inhibitors, tioxolone acts as a prodrug. Within the active site of carbonic anhydrase, it undergoes hydrolysis, a reaction catalyzed by the zinc-hydroxide mechanism of the enzyme, to form the active inhibitor, 4-mercaptobenzene-1,3-diol. This active metabolite then binds to the zinc ion in the active site, leading to the inhibition of the enzyme. This distinct mechanism of action presents an alternative approach for designing isozyme-specific CA inhibitors.
These application notes provide a detailed protocol for assessing the inhibitory activity of tioxolone and its analogs against carbonic anhydrase II (a well-characterized isozyme) using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA).
Mechanism of Action: Tioxolone as a Prodrug Inhibitor
The inhibitory action of tioxolone is a two-step process. First, tioxolone, the prodrug, enters the active site of carbonic anhydrase. The enzyme's inherent esterase activity then cleaves the ester bond in tioxolone. This cleavage results in the formation of 4-mercaptobenzene-1,3-diol, the active inhibitory molecule, which then exerts its effect.
Figure 1: Mechanism of Tioxolone Inhibition.
Experimental Protocols
Carbonic Anhydrase Esterase Activity Assay
This protocol measures the esterase activity of carbonic anhydrase using the chromogenic substrate p-nitrophenyl acetate (pNPA). The hydrolysis of pNPA by CA produces p-nitrophenol, which can be quantified by measuring the absorbance at 400-405 nm.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-SO₄ buffer and adjust the pH to 7.6.
-
pNPA Stock Solution: Prepare a 20 mM stock solution of pNPA in DMSO. This solution should be prepared fresh daily.
-
Enzyme Solution: Prepare a working solution of hCA II in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
-
Assay Protocol:
-
Add 180 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of the hCA II working solution to the appropriate wells.
-
For the blank (negative control), add 10 µL of assay buffer instead of the enzyme solution.
-
To initiate the reaction, add 10 µL of the 20 mM pNPA stock solution to each well (final pNPA concentration will be 1 mM).
-
Immediately place the plate in a microplate reader pre-warmed to 25°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the blank from the rate of the enzyme-containing wells to obtain the enzyme-catalyzed rate.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of p-nitrophenol at pH 7.6 is approximately 18,000 M⁻¹cm⁻¹.
-
Tioxolone Inhibition Assay
This protocol determines the inhibitory potency of tioxolone (or its analogs) on hCA II activity.
Materials:
-
All materials from the Carbonic Anhydrase Esterase Activity Assay.
-
Tioxolone
Procedure:
-
Preparation of Tioxolone Solutions:
-
Prepare a 10 mM stock solution of tioxolone in DMSO.
-
Perform serial dilutions of the tioxolone stock solution in DMSO to create a range of concentrations to be tested.
-
-
Inhibition Assay Protocol:
-
Add 170 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of the appropriate tioxolone dilution to the test wells. For the positive control (uninhibited enzyme), add 10 µL of DMSO.
-
Add 10 µL of the hCA II working solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the enzymatic reaction by adding 10 µL of the 20 mM pNPA stock solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode as described in the activity assay protocol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each tioxolone concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the tioxolone concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.
-
Figure 2: Tioxolone Inhibition Assay Workflow.
Data Presentation
The inhibitory activity of tioxolone and its analogs is typically reported as the inhibition constant (Kᵢ). The following table summarizes the Kᵢ values for tioxolone against various mammalian carbonic anhydrase isoforms.
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) |
| CA I | 91 nM |
| CA II | 4.93 - 9.04 µM |
| Other CA Isoforms (III, IV, VA, VB, VI, VII, IX, XII, XIII, XIV, XV) | 4.93 - 9.04 µM |
Note: Tioxolone shows a notable selectivity for CA I over other isoforms.
Conclusion
Tioxolone represents an interesting class of carbonic anhydrase inhibitors due to its prodrug nature. The provided protocols offer a robust framework for researchers to investigate the inhibitory effects of tioxolone and its derivatives. This colorimetric assay is suitable for high-throughput screening and can be readily adapted for the characterization of other potential CA inhibitors. The unique mechanism of tioxolone may pave the way for the development of novel, isozyme-selective therapeutics.
Application Notes and Protocols for LC3 Detection by Western Blot Following Tioxolone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key hallmark of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The detection of LC3-II by Western blot is a widely accepted method for monitoring autophagic activity. Tioxolone, a compound with known anti-inflammatory and anti-tumor properties, has been identified as a potent inducer of autophagy.[1][2][3][4][5] This document provides a detailed protocol for the detection of LC3-I and LC3-II by Western blot in cell cultures treated with Tioxolone.
Principle of the Assay
Upon the induction of autophagy, LC3-I is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is then recruited to the membranes of forming autophagosomes.[6][7][8] Although LC3-II has a higher molecular weight than LC3-I due to the addition of PE, it migrates faster on an SDS-PAGE gel, likely due to its increased hydrophobicity.[7][9][10] This results in two distinct bands on a Western blot: LC3-I typically runs at 16-18 kDa, while LC3-II runs at 14-16 kDa.[7][9] An increase in the amount of LC3-II is indicative of an increase in the number of autophagosomes and, therefore, an induction of autophagy. Tioxolone treatment has been shown to promote the expression of LC3-II, making it a useful tool for studying autophagy.[1][2]
Experimental Protocol
This protocol outlines the steps for treating cells with Tioxolone, preparing cell lysates, and performing a Western blot to detect LC3-I and LC3-II.
Materials and Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tioxolone (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-20% gradient or 15% polyacrylamide gels)
-
PVDF membrane (0.2 µm pore size is recommended for better retention of small proteins)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Tioxolone Treatment:
-
Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentration of Tioxolone (e.g., 10 µM) for a specified duration (e.g., 12 hours).[1] Include a vehicle control (DMSO) for comparison.
-
Optional: To assess autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) can be added for the final 2-4 hours of the Tioxolone treatment.[2] This will prevent the degradation of LC3-II in the lysosome, allowing for a more accurate measurement of autophagosome formation.
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method, following the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize the volume of each sample to contain the same amount of protein (e.g., 20-40 µg).
-
Add the appropriate volume of Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto a high-percentage (e.g., 15%) or a gradient (e.g., 4-20%) polyacrylamide gel to ensure good separation of the low molecular weight LC3-I and LC3-II proteins.[8][9]
-
Run the gel according to the manufacturer's recommendations. Be careful not to let the low molecular weight proteins run off the gel.
-
Transfer the separated proteins to a PVDF membrane. A wet transfer system is generally recommended for small proteins like LC3.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-LC3 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities for LC3-I, LC3-II, and a loading control (e.g., GAPDH or β-actin) using image analysis software. The ratio of LC3-II to the loading control or the LC3-II/LC3-I ratio can be used to assess the level of autophagy.
-
Data Presentation
Quantitative data from the Western blot analysis can be summarized in a table for clear comparison between different treatment conditions.
| Treatment Group | Tioxolone (µM) | Bafilomycin A1 (nM) | Normalized LC3-II Intensity (Arbitrary Units) | LC3-II / LC3-I Ratio |
| Vehicle Control | 0 | 0 | 1.0 | 0.5 |
| Tioxolone | 10 | 0 | 3.5 | 2.8 |
| Bafilomycin A1 | 0 | 100 | 2.2 | 1.5 |
| Tioxolone + Baf A1 | 10 | 100 | 5.8 | 4.5 |
Note: The values in this table are for illustrative purposes only and will vary depending on the cell type and experimental conditions.
Visualizations
Signaling Pathway
Caption: Tioxolone-induced autophagy pathway.
Experimental Workflow
Caption: Western blot workflow for LC3 detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of LC3 within the Autophagic Pathway (LC3-I and LC3-II) | Bio-Techne [bio-techne.com]
- 7. FAQs – LC3 and Autophagy [novusbio.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Fluorescence Microscopy Analysis of Tioxolone-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing fluorescence microscopy to investigate and quantify autophagy induced by the compound tioxolone. Tioxolone has been identified as a potent, mTOR-independent inducer of autophagy, making it a valuable tool for studying this fundamental cellular process and for potential therapeutic development.[1][2][3] This document outlines the core principles, detailed experimental protocols, and data interpretation strategies essential for robustly assessing tioxolone's effects on autophagic flux.
Introduction to Autophagy and its Fluorescent Probes
Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation and recycling.[4][5] A key event in autophagy is the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded.
Fluorescence microscopy is a powerful technique to visualize and quantify the stages of autophagy.[6] This is primarily achieved by monitoring the subcellular localization of Microtubule-associated protein 1A/1B-light chain 3 (LC3), a protein that is recruited to the autophagosomal membrane upon autophagy induction.[7] Several fluorescent probes and dyes are commonly used:
-
LC3 Puncta Formation: In non-autophagic cells, LC3 is diffusely distributed in the cytoplasm (LC3-I). During autophagy, LC3-I is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which localizes to autophagosome membranes, appearing as distinct puncta under a fluorescence microscope.[4][7][8]
-
Tandem Fluorescent-Tagged LC3 (e.g., mRFP-GFP-LC3): This sophisticated probe is used to monitor autophagic flux, which is the complete process of autophagy from autophagosome formation to lysosomal degradation.[4][6][9] The tandem construct expresses a fusion protein of a pH-sensitive fluorophore (like GFP) and a more stable fluorophore (like mRFP).[9][10] In the neutral pH of the autophagosome, both GFP and mRFP fluoresce, appearing as yellow puncta.[11][12] Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mRFP signal persists, resulting in red puncta.[11][12] An increase in both yellow and red puncta indicates enhanced autophagic flux, whereas an accumulation of only yellow puncta suggests a blockage in the fusion of autophagosomes with lysosomes.[9]
-
LysoTracker Dyes: These are fluorescent acidotropic probes that accumulate in acidic organelles like lysosomes and autolysosomes.[13][14][15] An increase in LysoTracker staining can indicate an increase in the number or acidity of these organelles, which is often associated with enhanced autophagy.[16][17]
Tioxolone as an mTOR-Independent Autophagy Inducer
Tioxolone has been validated as a potent inducer of autophagy.[1][2][3] Studies have shown that tioxolone treatment leads to an increase in LC3-II levels and a corresponding decrease in the autophagy substrate p62, confirming the induction of a functional autophagic flux.[1] Importantly, this induction is independent of the mTOR signaling pathway, a key regulator of autophagy.[1][2][3] This is evidenced by the fact that tioxolone does not affect the phosphorylation status of mTOR targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1]
Experimental Protocols
Here, we provide detailed protocols for three key fluorescence microscopy-based assays to study tioxolone-induced autophagy.
Protocol 1: Analysis of LC3 Puncta Formation by Immunofluorescence
This protocol describes the detection of endogenous LC3-II puncta in response to tioxolone treatment.
Materials:
-
Cells of interest (e.g., A375 human melanoma cells)
-
Glass coverslips
-
Complete cell culture medium
-
Tioxolone (stock solution in DMSO)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of tioxolone (e.g., 10 µM) or vehicle control (DMSO) for the desired time (e.g., 12 hours). Include positive (e.g., Torin1) and negative controls.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting: Wash cells three times with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell using image analysis software. An increase in the average number of puncta per cell indicates autophagy induction.[8]
Protocol 2: Autophagic Flux Assay using mRFP-GFP-LC3
This protocol allows for the dynamic measurement of autophagic flux in live or fixed cells.
Materials:
-
Cells stably expressing the mRFP-GFP-LC3 construct (e.g., A375-mRFP-GFP-LC3)
-
Glass-bottom dishes or plates suitable for high-content imaging
-
Complete cell culture medium
-
Tioxolone (stock solution in DMSO)
-
Positive controls: Torin1 (autophagy inducer), Bafilomycin A1 (inhibitor of autophagosome-lysosome fusion)
-
High-content imaging system or confocal microscope
Procedure:
-
Cell Seeding: Seed the mRFP-GFP-LC3 expressing cells in glass-bottom dishes.
-
Treatment: Treat cells with tioxolone, Torin1, Bafilomycin A1, or vehicle control for the desired duration.
-
Live-Cell Imaging (Optional): For dynamic studies, perform live-cell imaging using a confocal microscope equipped with an environmental chamber.
-
Endpoint Imaging: For fixed-cell analysis, fix the cells with 4% PFA after treatment.
-
Image Acquisition: Acquire images in both the GFP (green) and RFP (red) channels.
-
Image Analysis:
-
Identify and count the number of yellow puncta (GFP-positive and RFP-positive), representing autophagosomes.
-
Identify and count the number of red-only puncta (GFP-negative and RFP-positive), representing autolysosomes.
-
An increase in both yellow and red puncta upon tioxolone treatment indicates a functional autophagic flux.[1][9][18] An accumulation of yellow puncta with no corresponding increase in red puncta would suggest impaired autophagosome-lysosome fusion.
-
Protocol 3: LysoTracker Staining for Acidic Vesicle Visualization
This protocol is for staining acidic organelles to infer changes in the lysosomal compartment during autophagy.
Materials:
-
Cells of interest
-
Live-cell imaging dishes
-
Complete cell culture medium
-
Tioxolone (stock solution in DMSO)
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Hoechst 33342 for nuclear staining (optional)
-
Fluorescence microscope with a heated stage and CO2 supply for live-cell imaging
Procedure:
-
Cell Seeding: Seed cells in live-cell imaging dishes.
-
Treatment: Treat cells with tioxolone or vehicle control for the desired time.
-
Staining:
-
During the last 30-60 minutes of the treatment period, add LysoTracker dye to the culture medium at the manufacturer's recommended concentration (typically 50-100 nM).
-
If desired, add Hoechst 33342 for the last 10-15 minutes to stain the nuclei.
-
-
Washing: Gently wash the cells with pre-warmed PBS or live-cell imaging medium.
-
Imaging: Immediately image the live cells using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of the LysoTracker signal per cell. An increase in intensity suggests an expansion or increased acidity of the lysosomal compartment, which can be indicative of enhanced autophagy.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Quantification of LC3 Puncta
| Treatment | Concentration | Duration (h) | Average LC3 Puncta per Cell (Mean ± SD) |
| Vehicle (DMSO) | - | 12 | 2.5 ± 0.8 |
| Tioxolone | 10 µM | 12 | 15.2 ± 2.1 |
| Torin1 (Positive Control) | 250 nM | 12 | 18.9 ± 2.5 |
Table 2: Autophagic Flux Analysis with mRFP-GFP-LC3
| Treatment | Concentration | Duration (h) | Yellow Puncta/Cell (Autophagosomes) | Red Puncta/Cell (Autolysosomes) |
| Vehicle (DMSO) | - | 12 | 1.8 ± 0.5 | 3.1 ± 0.9 |
| Tioxolone | 10 µM | 12 | 9.7 ± 1.5 | 12.4 ± 1.8 |
| Bafilomycin A1 | 100 nM | 12 | 14.3 ± 2.0 | 1.5 ± 0.6 |
Signaling Pathway
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating tioxolone-induced autophagy using fluorescence microscopy. By employing a combination of LC3 puncta analysis, autophagic flux assays with tandem fluorescent reporters, and LysoTracker staining, researchers can gain detailed insights into the mechanism of action of tioxolone and its potential as a modulator of autophagy for therapeutic applications. Careful experimental design, including the use of appropriate controls, is crucial for the accurate interpretation of results.
References
- 1. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays to Monitor Autophagy Progression in Cell Cultures [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. bioradiations.com [bioradiations.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. Lysosome Targeting RedGreen-assay: Selective Autophagy Sensing Assay for Mammalian Cells [bio-protocol.org]
- 12. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autophagy detection by Lysotracker [bio-protocol.org]
- 14. Protocol for evaluating autophagy using LysoTracker staining in the epithelial follicle stem cells of the Drosophila ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analyzing autophagy in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysosomes - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 17. Use of LysoTracker dyes: a flow cytometric study of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tioxolone Technical Support Center: Troubleshooting Solubility in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing tioxolone in their experiments, its low aqueous solubility can present a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to tioxolone's solubility in cell culture media, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my tioxolone precipitating in the cell culture medium?
A1: Tioxolone is a hydrophobic molecule with very low solubility in aqueous solutions like cell culture media.[1][2] Precipitation, often appearing as a cloudiness, haze, or visible particles, typically occurs when a concentrated stock solution of tioxolone (usually in an organic solvent like DMSO) is diluted into the aqueous environment of the culture medium. This phenomenon, known as "crashing out," happens because the tioxolone molecules aggregate together as the concentration of the organic solvent drops significantly.[3]
Q2: What is the best solvent to dissolve tioxolone for cell culture experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of tioxolone for in vitro studies.[1][4][5] Ethanol can also be used.[1][4] It is crucial to prepare a concentrated stock solution to minimize the final volume of the organic solvent added to the cell culture, as high concentrations of organic solvents can be toxic to cells.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v).[6] However, the tolerance to DMSO can vary significantly between different cell lines. It is always advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells at the intended final concentration.
Q4: I see a precipitate in my tioxolone stock solution. Can I still use it?
A4: The presence of a solid precipitate in your stock solution indicates that the compound has fallen out of solution. This can be due to improper storage or the concentration being too high for the solvent to maintain solubility over time.[6] You can try to redissolve the precipitate by gently warming the vial in a 37°C water bath and vortexing vigorously.[7] If the solution becomes clear, it is likely usable. However, for the most accurate dosing, preparing a fresh stock solution is recommended.[6]
Q5: Should I use cell culture media that contains a visible tioxolone precipitate?
A5: No, it is not recommended to use media with a visible precipitate. The presence of a precipitate means the actual concentration of soluble, biologically active tioxolone is unknown and lower than intended. This will lead to inaccurate and irreproducible experimental results. Furthermore, the precipitate itself could have unintended physical or cytotoxic effects on your cells.[8]
Tioxolone Solubility Data
The following table summarizes the solubility of tioxolone in various solvents. This data is crucial for preparing appropriate stock solutions.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 34 - 73 | 202.17 - 197.91 | Sonication is recommended to aid dissolution.[1][2][4][5] |
| Ethanol | 32 - 34 | 190.28 - 202.17 | Sonication is recommended.[1][4] |
| Water | < 1 | Insoluble or slightly soluble | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 11.89 | For in vivo formulations.[1] |
Molecular Weight of Tioxolone: 168.17 g/mol
Troubleshooting Guide for Tioxolone Precipitation
If you are encountering precipitation of tioxolone in your cell culture medium, follow this step-by-step troubleshooting guide.
| Issue | Potential Cause | Recommended Solution(s) |
| Immediate precipitate upon adding stock to media | - Final concentration exceeds solubility limit.- Rapid addition causing localized supersaturation ("solvent shock").[8] | - Decrease Final Concentration: If experimentally viable, lower the final working concentration of tioxolone.- Optimize Addition: Pre-warm the cell culture medium to 37°C. While gently swirling or vortexing the medium, add the tioxolone stock solution drop-wise and slowly to facilitate rapid dispersion.[9] |
| Medium becomes cloudy or hazy after addition | - Formation of a fine, colloidal suspension. | - Increase Medium Volume: Add the stock solution to a larger volume of medium to aid in dispersion.- Serial Dilution: Perform an intermediate dilution step in pre-warmed medium before the final dilution. |
| Precipitate forms after a period of incubation | - Compound instability in the aqueous environment over time.- Interaction with media components (e.g., proteins in serum). | - Prepare Freshly: Prepare the tioxolone-containing medium immediately before use.- Reduce Serum Concentration: If possible for your cell line, consider reducing the serum percentage during the treatment period. |
| Inconsistent experimental results | - Variable amounts of soluble tioxolone due to precipitation. | - Establish a Standardized Protocol: Follow a consistent and validated procedure for preparing and adding tioxolone to the culture medium for all experiments.[9]- Visually Inspect: Before adding the medium to your cells, hold it up to a light source to check for any signs of precipitation.[9] |
Experimental Protocols
Protocol for Preparing Tioxolone Stock Solution
-
Calculate the required amount: Determine the mass of tioxolone needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the compound: Accurately weigh the solid tioxolone powder.
-
Add the solvent: Add the appropriate volume of 100% DMSO to the tioxolone powder.
-
Dissolve completely: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.[1]
-
Visual inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol for Assessing the Apparent Solubility of Tioxolone in Cell Culture Medium
This protocol helps determine the practical working concentration of tioxolone in your specific cell culture medium.
-
Prepare a stock solution: Make a 10 mM stock solution of tioxolone in 100% DMSO.
-
Prepare dilutions: Create a series of dilutions of the tioxolone stock solution in your cell culture medium (e.g., final concentrations ranging from 1 µM to 100 µM).
-
Method of addition: Add the required volume of the stock solution to pre-warmed (37°C) cell culture medium in microcentrifuge tubes. Vortex each tube immediately and thoroughly after adding the stock solution.
-
Incubation: Incubate the tubes at 37°C for 1-2 hours, mimicking the conditions of a cell culture experiment.[6]
-
Observation: Visually inspect each tube for any signs of precipitation (cloudiness, haze, or visible particles). For a more sensitive assessment, examine a small aliquot from each tube under a microscope.
-
Determine apparent solubility: The highest concentration that remains clear is the apparent solubility of tioxolone in your specific cell culture medium under these conditions.
Visual Guides
Caption: Troubleshooting workflow for tioxolone precipitation.
Caption: Simplified overview of tioxolone's known targets and effects.
References
- 1. Tioxolone | Carbonic Anhydrase | TargetMol [targetmol.com]
- 2. labsolu.ca [labsolu.ca]
- 3. benchchem.com [benchchem.com]
- 4. molnova.com:443 [molnova.com:443]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tioxolone Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of tioxolone in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is tioxolone and what is its primary mechanism of action?
Tioxolone is a sulfur-containing heterocyclic compound. Its primary mechanism of action is the inhibition of carbonic anhydrase, particularly carbonic anhydrase I, with a Ki of 91 nM.[1][2][3][4][5][6] It exhibits a range of biological activities, including cytostatic, antipsoriatic, antibacterial, antifungal, anti-leishmanial, antitumor, and anti-inflammatory properties.[1][5][7]
Q2: What is a typical effective concentration range for tioxolone in in vitro studies?
The effective concentration of tioxolone can vary significantly depending on the cell type and the biological effect being investigated. For example:
-
Anti-leishmanial activity: IC50 values of 49.8 μg/mL for amastigotes and 56.1 μg/mL for promastigotes have been reported.[7] In some studies, concentrations ranging from 12.5 to 200 μg/mL have been used.[7]
-
Autophagy induction: A concentration of 10 µM was shown to induce autophagy in the A375 human melanoma cell line.[7][8]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of tioxolone?
Tioxolone is soluble in organic solvents such as DMSO and ethanol.[1][2][3] A concentrated stock solution (e.g., 10-20 mM) in sterile, cell-culture grade DMSO is recommended. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or less for sensitive cell lines or long-term experiments.
Quantitative Data Summary
| Parameter | Cell Line/Organism | Concentration/Value | Reference |
| Carbonic Anhydrase I (CAI) Inhibition (Ki) | - | 91 nM | [1][2][4][6] |
| Anti-leishmanial Activity (IC50) | Leishmania amastigotes | 49.8 µg/mL | [7] |
| Leishmania promastigotes | 56.1 µg/mL | [7] | |
| Effective Concentration for Anti-leishmanial Studies | Leishmania promastigotes | 12.5 - 200 µg/mL | [7] |
| Autophagy Induction | A375 human melanoma cells | 10 µM | [7][8] |
| Solubility in DMSO | - | 30-45 mg/mL | [2][3] |
| Solubility in Ethanol | - | 30-32 mg/mL | [2][3] |
Experimental Protocols
Protocol 1: Determination of Tioxolone Cytotoxicity using MTT Assay
This protocol is for assessing the effect of tioxolone on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tioxolone stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of tioxolone in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of tioxolone.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Autophagy Induction Assay using GFP-LC3-RFP Reporter
This protocol is for monitoring autophagy flux in cells stably expressing a GFP-LC3-RFP reporter.[1]
Materials:
-
Cells stably expressing GFP-LC3-RFP
-
Complete cell culture medium
-
Tioxolone stock solution (in DMSO)
-
Positive control (e.g., Torin1) and negative control (e.g., Bafilomycin A1)
-
Fluorescence microscope or high-content imaging system
-
DAPI for nuclear staining (optional)
Procedure:
-
Seed the GFP-LC3-RFP expressing cells in a suitable imaging plate or on coverslips.
-
Treat the cells with the desired concentration of tioxolone (e.g., 10 µM) for the intended time period (e.g., 12-24 hours). Include vehicle control, positive control, and negative control wells.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (optional, for endpoint analysis).
-
If desired, stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system, capturing both GFP and RFP signals.
-
Analyze the images to quantify the number of GFP puncta (autophagosomes) and RFP puncta (autophagosomes and autolysosomes). A decrease in the GFP/RFP ratio indicates an increase in autophagy flux.
Protocol 3: Analysis of Cytokine Gene Expression by qPCR
This protocol details the measurement of IL-12 and IL-10 mRNA levels.
Materials:
-
Cells of interest
-
Tioxolone stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for IL-12, IL-10, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Treat cells with tioxolone at the desired concentration and for the appropriate time.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for IL-12, IL-10, and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Protocol 4: Measurement of Cytokine Secretion by ELISA
This protocol is for quantifying the amount of secreted IL-12 and IL-10 in the cell culture supernatant.
Materials:
-
Cell culture supernatant from tioxolone-treated and control cells
-
Commercially available ELISA kits for IL-12 and IL-10
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant from your experiment and centrifuge to remove any cellular debris.
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, this typically involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.
-
Calculate the concentration of IL-12 and IL-10 in your samples based on the standard curve generated.
Troubleshooting Guides
Issue 1: Tioxolone Precipitates in the Cell Culture Medium
-
Question: I observed a precipitate after adding my tioxolone stock solution to the cell culture medium. What should I do?
-
Answer: Precipitation of hydrophobic compounds like tioxolone is a common issue. Here are some troubleshooting steps:
-
Optimize Dilution Technique: Instead of adding the concentrated stock directly to the bulk medium, perform a serial dilution. Pre-warm the medium to 37°C and add the tioxolone stock drop-wise while gently swirling.
-
Lower the Final Concentration: Your target concentration may be exceeding the solubility limit of tioxolone in the aqueous medium. Try a lower final concentration.
-
Increase Stock Concentration: Using a more concentrated stock solution allows you to add a smaller volume of DMSO to the medium, which can sometimes prevent precipitation.
-
Serum Interaction: If using a serum-containing medium, components in the serum might be causing precipitation. Test the solubility of tioxolone in serum-free medium. If it remains soluble, consider reducing the serum percentage in your experimental medium if your cells can tolerate it.
-
Issue 2: Unexpected or High Cytotoxicity Observed
-
Question: My cells are showing higher than expected death rates even at low concentrations of tioxolone. What could be the cause?
-
Answer: Unexpected cytotoxicity can arise from several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line. Run a vehicle control with the highest concentration of DMSO used in your experiment to check for solvent-induced toxicity.
-
Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to a compound. It is crucial to perform a thorough dose-response curve for each new cell line.
-
Compound Stability: Ensure your tioxolone stock solution has been stored correctly and has not degraded. Repeated freeze-thaw cycles can affect compound integrity.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., a dye exclusion assay like trypan blue or a real-time impedance-based assay) to confirm your results.
-
Off-Target Effects: At higher concentrations, tioxolone may have off-target effects that lead to cytotoxicity. Correlate the cytotoxic concentrations with the concentrations required for the desired biological effect.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Question: I am getting variable results between experiments. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to subtle variations in experimental procedures.
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase.
-
Precise Reagent Preparation: Prepare fresh dilutions of tioxolone for each experiment from a well-maintained stock.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for drug treatment and assay steps.
-
Control for Evaporation: In multi-well plates, evaporation from the outer wells can concentrate the compound and affect results. Consider not using the outermost wells or ensuring proper humidification in the incubator.
-
Instrument Calibration: Regularly check and calibrate pipettes and the plate reader to ensure accuracy.
-
Visualizations
Caption: Tioxolone's known signaling pathways in vitro.
Caption: General experimental workflow for in vitro tioxolone studies.
Caption: Troubleshooting decision tree for tioxolone experiments.
References
- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Antileishmanial Activity of Niosomal Combination Forms of Tioxolone along with Benzoxonium Chloride against Leishmania tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antileishmanial Activity of Niosomal Combination Forms of Tioxolone along with Benzoxonium Chloride against Leishmania tropica [parahostdis.org]
- 8. file.elabscience.com [file.elabscience.com]
Tioxolone Stability in Assay Buffers: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tioxolone in various assay buffers. This resource aims to ensure the accuracy and reliability of experimental results by addressing potential challenges related to tioxolone's stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of tioxolone?
A1: Tioxolone is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO to minimize moisture absorption, which can affect solubility.
Q2: How should tioxolone stock solutions be stored?
A2: For long-term storage (up to one year), it is recommended to store tioxolone stock solutions in aliquots at -80°C. For short-term storage (up to one month), -20°C is suitable. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. For powdered tioxolone, storage at -20°C for up to three years is recommended.
Q3: Can I use Phosphate (B84403) Buffered Saline (PBS) for my experiments with tioxolone?
A3: While PBS is a commonly used buffer, its compatibility with tioxolone depends on the specific experimental conditions and duration. Long-term storage of proteins in PBS at freezing temperatures can lead to a significant drop in pH due to the precipitation of dibasic sodium salts, which may affect tioxolone's stability.[1] For short-term experiments at physiological pH (7.2-7.4), PBS can be a suitable choice. However, it is crucial to validate tioxolone's stability under your specific assay conditions.
Q4: Are there alternative buffers to PBS for long-term studies?
A4: For long-term storage or experiments where pH stability at lower temperatures is critical, consider using a histidine-sucrose buffer (e.g., 25 mM histidine, 250 mM sucrose, pH 6.0).[1] This buffer system has been shown to prevent protein aggregation and maintain stability during freeze-thaw cycles better than PBS.[1] Tris-HCl is another common buffer; however, its pH is sensitive to temperature changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of tioxolone | Degradation of tioxolone in the assay buffer. | 1. Verify Buffer Compatibility: Perform a preliminary stability test of tioxolone in your chosen assay buffer under the experimental conditions (temperature, duration). Use a stability-indicating method like HPLC to quantify the amount of intact tioxolone. 2. Use Freshly Prepared Solutions: Prepare fresh dilutions of tioxolone from a frozen stock solution for each experiment. 3. Optimize Buffer Choice: If degradation is observed, consider switching to a more stable buffer system as suggested in the FAQs. |
| Precipitation of tioxolone in aqueous buffer | Low aqueous solubility of tioxolone. | 1. Maintain a Low Percentage of DMSO: When diluting the DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is kept to a minimum (typically <1%) to avoid precipitation. 2. Sonication: Gentle sonication can aid in the dissolution of tioxolone in the final assay buffer. |
| Variability in results between experiments | Inconsistent buffer preparation or storage. | 1. Standardize Buffer Preparation: Use a consistent protocol for preparing all buffers, including checking and adjusting the pH at the correct temperature. 2. Proper Buffer Storage: Store buffers at the recommended temperature (e.g., 4°C for PBS) and for a defined period. Long-term storage of some buffers at room temperature can lead to changes in pH or microbial growth. |
Experimental Protocols
Protocol 1: General Forced Degradation Study of Tioxolone
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of tioxolone under various stress conditions. This is crucial for developing a stability-indicating analytical method.
1. Preparation of Tioxolone Stock Solution:
-
Prepare a 1 mg/mL stock solution of tioxolone in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 8 hours. Neutralize with 1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Dry Heat): Place a known amount of solid tioxolone in a hot air oven at 100°C for 48 hours. Dissolve in the initial solvent for analysis.
-
Photostability: Expose the tioxolone stock solution to UV light (as per ICH Q1B guidelines) to assess for photodegradation.
3. Analysis:
-
Analyze the stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
The HPLC method should be capable of separating the intact tioxolone from its degradation products. A common approach involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution. Detection is typically performed using a UV detector at the λmax of tioxolone.
Table 1: Hypothetical Tioxolone Stability Data from Forced Degradation Study
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Tioxolone Degraded | Number of Degradation Products |
| 1 M HCl | 8 | 80 | 25.3 | 2 |
| 0.1 M NaOH | 4 | 60 | 45.8 | 3 |
| 3% H₂O₂ | 24 | Room Temp | 15.2 | 1 |
| Dry Heat | 48 | 100 | 5.1 | 1 |
| Photostability (UV) | 24 | Room Temp | 8.7 | 1 |
| Note: These are hypothetical data for illustrative purposes. Actual degradation will depend on the specific experimental conditions. |
Protocol 2: Assessing Tioxolone Stability in Common Assay Buffers
This protocol describes how to evaluate the stability of tioxolone in specific assay buffers like PBS and Tris-HCl over time.
1. Buffer Preparation:
-
Phosphate Buffered Saline (PBS), pH 7.4: Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water. Adjust the pH to 7.4 with HCl. Add water to a final volume of 1 L. Sterilize by autoclaving.
-
Tris-HCl, pH 7.4 (at 25°C): Prepare a 1 M Tris stock solution by dissolving 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.4 with concentrated HCl. Bring the final volume to 1 L. Dilute to the desired final concentration (e.g., 50 mM) for the assay.
2. Stability Study:
-
Prepare solutions of tioxolone at the final desired concentration in each of the assay buffers (e.g., PBS, Tris-HCl, and cell culture medium like DMEM).
-
Incubate the solutions at the intended experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately analyze the aliquots by a validated HPLC method to determine the concentration of the remaining intact tioxolone.
3. Data Analysis:
-
Plot the percentage of remaining tioxolone against time for each buffer.
-
This will provide a stability profile of tioxolone in each buffer under the tested conditions.
Table 2: Hypothetical Stability of Tioxolone in Different Buffers at 37°C
| Time (hours) | % Tioxolone Remaining (PBS, pH 7.4) | % Tioxolone Remaining (Tris-HCl, pH 7.4) | % Tioxolone Remaining (DMEM + 10% FBS) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 | 97.2 |
| 4 | 96.8 | 98.0 | 94.5 |
| 8 | 93.2 | 95.8 | 89.1 |
| 24 | 85.1 | 90.3 | 78.6 |
| Note: These are hypothetical data for illustrative purposes. Stability in cell culture media can be influenced by various components like serum. |
Signaling Pathway and Experimental Workflow Diagrams
Tioxolone is known to act as a carbonic anhydrase inhibitor and can induce autophagy in an mTOR-independent manner.
This technical support guide is intended to assist researchers in designing and troubleshooting experiments involving tioxolone. For further assistance, please contact our technical support team.
References
Potential off-target effects of Tioxolone in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of Tioxolone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of Tioxolone?
A1: The primary and most well-characterized target of Tioxolone is Carbonic Anhydrase I (CAI), a metalloenzyme for which it is a potent inhibitor with a Ki of 91 nM.[1][2][3] It exhibits selectivity for CAI over other carbonic anhydrase isoforms.[1]
Q2: Is Tioxolone an active drug molecule upon administration?
A2: Tioxolone can act as a prodrug. In the active site of Carbonic Anhydrase II (CAII), it can be cleaved to form 4-mercaptobenzene-1,3-diol, which is the active inhibitor that binds to the zinc active site via its thiol group.
Q3: Are there any known cellular pathways modulated by Tioxolone beyond its primary target?
A3: Yes, Tioxolone has been identified as a potent inducer of autophagy.[4][5] This effect has been shown to be independent of the mTOR signaling pathway, a common regulator of autophagy.[5]
Q4: Has Tioxolone been screened for off-target activities against broader target classes like kinases or GPCRs?
Q5: What are some potential off-target liabilities for compounds structurally related to Tioxolone?
A5: Derivatives of benzoxathiolone, the core structure of Tioxolone, have been reported to exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B).[6][7][8] This suggests that Tioxolone could potentially interact with these enzymes. Additionally, some small molecules with thiol-reactive moieties have been shown to cause off-target effects through thiol alkylation of proteins.[9]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cellular Assays
You are using Tioxolone to inhibit carbonic anhydrase in your cell-based assay, but you observe a phenotype that is inconsistent with the known function of CAI.
Troubleshooting Workflow:
References
- 1. Tioxolone | Carbonic Anhydrase | CAS 4991-65-5 | Buy Tioxolone from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tioxolone Interference with Fluorescence-Based Assays
Welcome to the Technical Support Center for troubleshooting assay interference. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescence-based assays and suspect interference from the small molecule Tioxolone. Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is Tioxolone and why might it interfere with my fluorescence assay?
Tioxolone is a small molecule with a 6-hydroxy-1,3-benzoxathiol-2-one structure.[1][2] It is known to be a carbonic anhydrase inhibitor and has been investigated for various therapeutic properties, including anti-leishmanial, antitumor, and anti-inflammatory activities.[1][3][4] Compounds with aromatic ring systems, such as the benzoxathiolone core of tioxolone, have the potential to interfere with fluorescence-based assays through two primary mechanisms: autofluorescence and fluorescence quenching.
Q2: What is autofluorescence and could Tioxolone be autofluorescent?
Q3: What is fluorescence quenching and how could Tioxolone cause it?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[10][11] This can occur through various mechanisms, including Förster resonance energy transfer (FRET) or collisional quenching. If the absorbance spectrum of Tioxolone overlaps with the excitation or emission spectrum of your assay's fluorophore, it can absorb the excitation light or the emitted fluorescence, leading to a decrease in the measured signal (a false negative).
Q4: My assay is showing a dose-dependent increase/decrease in signal in the presence of Tioxolone. How do I know if this is a real biological effect or an artifact?
The first step is to perform control experiments to determine if Tioxolone is interfering with your assay's fluorescence. A critical control is to measure the fluorescence of Tioxolone alone at the same concentrations used in your experiment, in the same assay buffer, and at the same excitation and emission wavelengths. Additionally, running the assay with a known inhibitor or activator of your target alongside Tioxolone can help differentiate between a true biological effect and assay interference.
Troubleshooting Guides
If you suspect Tioxolone is interfering with your fluorescence-based assay, follow these troubleshooting steps to identify the nature of the interference and mitigate its effects.
Guide 1: Identifying the Type of Interference (Autofluorescence vs. Quenching)
This guide will help you determine whether Tioxolone is causing autofluorescence or quenching in your assay.
Experimental Protocol: Characterizing Tioxolone's Spectral Properties
-
Prepare Tioxolone Solutions: Prepare a serial dilution of Tioxolone in your assay buffer, covering the concentration range used in your experiment.
-
Measure Absorbance Spectrum: Use a spectrophotometer to measure the absorbance spectrum of the highest concentration of Tioxolone from approximately 200 nm to 800 nm. This will identify its absorbance peaks.
-
Measure Fluorescence Spectrum (Lambda Scan):
-
Using a spectrofluorometer, excite the Tioxolone solutions at various wavelengths, particularly near its absorbance maxima and near the excitation wavelength of your assay's fluorophore.
-
For each excitation wavelength, scan the emission spectrum over a broad range (e.g., 300-800 nm).
-
This will determine if Tioxolone is fluorescent and identify its peak excitation and emission wavelengths.
-
-
Analyze the Data:
-
Autofluorescence: If Tioxolone exhibits fluorescence with an emission spectrum that overlaps with your assay's detection window, it is likely causing autofluorescence.
-
Quenching: If Tioxolone has a significant absorbance at the excitation or emission wavelength of your assay's fluorophore, it may be causing quenching.
-
Data Presentation: Tioxolone Chemical and Spectral Properties (Hypothetical Data)
| Property | Value | Source/Method |
| Molecular Formula | C₇H₄O₃S | [2] |
| Molecular Weight | 168.17 g/mol | [2] |
| UV Absorbance Max (λmax) | 233 nm | [2] |
| Solubility | Soluble in DMSO and Ethanol | [1][2] |
| Hypothetical Excitation Max | ~350 nm | Inferred from related structures |
| Hypothetical Emission Max | ~450 nm | Inferred from related structures |
Guide 2: Mitigating Autofluorescence
If you have confirmed that Tioxolone is autofluorescent, use the following strategies to minimize its impact on your assay results.
Method 1: Spectral Shift
-
Principle: Avoid the spectral overlap between Tioxolone's autofluorescence and your assay's fluorophore.
-
Protocol:
-
Select a fluorophore for your assay with excitation and emission wavelengths that are spectrally distinct from Tioxolone's autofluorescence.
-
Red-shifted fluorophores (e.g., those emitting in the far-red or near-infrared spectrum) are often a good choice, as autofluorescence from small molecules is typically more pronounced in the blue-green region of the spectrum.[5][7][12]
-
Method 2: Background Subtraction
-
Principle: Measure the fluorescence of Tioxolone alone and subtract it from the total fluorescence measured in the presence of your assay components.
-
Protocol:
-
For each concentration of Tioxolone used in your experiment, prepare a control well containing only the assay buffer and Tioxolone.
-
Measure the fluorescence of these control wells at your assay's excitation and emission wavelengths.
-
Subtract the average fluorescence of the Tioxolone-only controls from the fluorescence of your experimental wells.
-
Method 3: Time-Resolved Fluorescence (TRF)
-
Principle: Utilize fluorophores with long fluorescence lifetimes (e.g., lanthanides) and introduce a delay between excitation and detection. The short-lived autofluorescence from Tioxolone will decay before the signal from the long-lived fluorophore is measured.
-
Protocol:
-
Use a TRF-compatible assay format and a plate reader with TRF capabilities.
-
Incorporate a delay time (typically in microseconds) after the excitation pulse before measuring the emission.
-
Guide 3: Mitigating Fluorescence Quenching
If you suspect Tioxolone is quenching the fluorescence signal in your assay, consider the following approaches.
Method 1: Adjusting Fluorophore Concentration
-
Principle: Increasing the concentration of the fluorophore in the assay can sometimes overcome the quenching effect, especially if the quenching is not highly efficient.
-
Protocol:
-
Titrate the concentration of your fluorescent substrate or probe to find a higher concentration that provides a robust signal in the presence of Tioxolone without saturating the detector.
-
Be mindful that altering substrate concentrations can affect enzyme kinetics.
-
Method 2: Using a Different Fluorophore
-
Principle: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of Tioxolone.
-
Protocol:
-
Refer to the absorbance spectrum of Tioxolone you generated in Guide 1.
-
Choose a fluorophore with excitation and emission wavelengths in a region where Tioxolone's absorbance is minimal.
-
Method 3: Assay Miniaturization
-
Principle: Reducing the path length of the light through the sample can decrease the inner filter effect, a type of quenching caused by the absorbance of excitation or emission light.
-
Protocol:
-
Use low-volume microplates (e.g., 384-well or 1536-well plates) to reduce the well depth and, consequently, the path length.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. or.niscpr.res.in [or.niscpr.res.in]
- 9. Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. southernbiotech.com [southernbiotech.com]
Technical Support Center: Enhancing Tioxolone Efficacy with Niosomal Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing niosomal delivery systems to improve the efficacy of Tioxolone. Here you will find frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and key data presented in a clear, tabular format.
Frequently Asked Questions (FAQs)
Q1: What is Tioxolone and what is its mechanism of action?
Tioxolone is a carbonic anhydrase inhibitor with anti-inflammatory, anti-leishmanial, and antitumor properties. [1]It is primarily used in the treatment of dermatological conditions like acne and psoriasis due to its keratolytic, antiseborrheic, and antibacterial characteristics. [2][3][4]Its mechanism of action involves the induction of apoptosis and immunomodulatory effects, such as increasing the expression of IL-12 and metacaspase while decreasing IL-10 expression. [1][5] Q2: What are niosomes and why are they a promising delivery system for Tioxolone?
Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol that form a bilayer structure in an aqueous medium. [6][7][8]They are biocompatible, biodegradable, and can encapsulate both hydrophilic and lipophilic drugs. [7][8][9][10]For Tioxolone, which has poor water solubility, niosomal encapsulation can enhance its stability, improve skin penetration, and provide a sustained release, thereby increasing its therapeutic efficacy and reducing potential side effects. [6][11][12] Q3: What are the key parameters to consider when formulating Tioxolone-loaded niosomes?
The critical parameters influencing the characteristics of Tioxolone-loaded niosomes include the choice of non-ionic surfactant (e.g., Span or Tween series), the cholesterol content, the ratio of surfactant to cholesterol, and the preparation method. [6][11][13]These factors significantly affect vesicle size, encapsulation efficiency, and the in vitro release profile of the drug. [6][13] Q4: What are the common methods for preparing niosomes?
Several methods are used for niosome preparation, with the thin-film hydration technique being one of the most common. [9][14][15]Other methods include the ether injection method, sonication, reverse-phase evaporation, and the bubble method. [7][8][9]The choice of method can influence the size and lamellarity of the resulting niosomes. [9][11]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | - Inappropriate surfactant to cholesterol ratio.- Drug leakage during preparation.- Unsuitable hydration temperature. | - Optimize the surfactant to cholesterol ratio; a 1:1 molar ratio often yields high entrapment.<[14][16]br>- Ensure the hydration temperature is above the gel-to-liquid phase transition temperature (Tc) of the surfactant.<[7]br>- Increase cholesterol content to enhance bilayer rigidity and reduce leakage. [11][14] |
| Large and Polydisperse Vesicle Size | - Inadequate energy input during formulation.- Aggregation of vesicles. | - Employ sonication or microfluidization to reduce vesicle size and improve homogeneity.<[7][8]br>- Incorporate a charge-inducing agent like dicetyl phosphate (B84403) (DCP) or stearylamine (SA) to increase electrostatic repulsion between vesicles and prevent aggregation. [17][18] |
| Poor Stability and Drug Leakage during Storage | - Phase transition of surfactants at storage temperature.- Insufficient cholesterol to stabilize the bilayer. | - Store niosomal dispersions at a controlled temperature, typically 4°C, to minimize drug leakage.<[6][19]br>- Increase the cholesterol concentration to improve the rigidity and stability of the niosomal membrane. [9][11] |
| Inconsistent In Vitro Release Profile | - Variations in dialysis membrane pore size.- Incomplete separation of unentrapped drug.- Inconsistent stirring speed. | - Use a dialysis membrane with a consistent and appropriate molecular weight cut-off.- Purify the niosomal suspension using methods like dialysis or gel filtration (e.g., Sephadex G-50) to remove unencapsulated Tioxolone.<[20]br>- Maintain a constant and gentle stirring speed during the release study to ensure uniform diffusion. [16][21] |
Experimental Protocols
Protocol 1: Preparation of Tioxolone-Loaded Niosomes by Thin-Film Hydration Method
This protocol describes a common method for preparing Tioxolone-loaded niosomes.
Materials:
-
Tioxolone
-
Non-ionic surfactant (e.g., Span 60)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Round bottom flask
Procedure:
-
Accurately weigh Tioxolone, Span 60, and cholesterol in a predetermined molar ratio (e.g., 1:1 surfactant to cholesterol).
-
Dissolve the mixture in a suitable volume of chloroform and methanol (e.g., 2:1 v/v) in a round bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the boiling point of the solvent mixture until a thin, dry film is formed on the inner wall of theflask.
-
Hydrate the thin film with a specific volume of PBS (pH 7.4) by rotating the flask at a temperature above the Tc of the surfactant (e.g., 60°C for Span 60) for a specified time (e.g., 1 hour). [16]5. The resulting suspension can be sonicated for a short period to reduce the vesicle size and form small unilamellar vesicles. [7]
Protocol 2: Determination of Encapsulation Efficiency
This protocol outlines the procedure for quantifying the amount of Tioxolone successfully encapsulated within the niosomes.
Materials:
-
Tioxolone-loaded niosomal suspension
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Appropriate solvent for Tioxolone (e.g., Methanol)
Procedure:
-
Take a known volume of the niosomal suspension and centrifuge it at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 90 minutes) to separate the unentrapped drug from the niosomes.
-
Carefully collect the supernatant containing the unentrapped Tioxolone.
-
Measure the concentration of Tioxolone in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax) after appropriate dilution.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE% = [(Total amount of Tioxolone - Amount of unentrapped Tioxolone) / Total amount of Tioxolone] x 100
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release profile of Tioxolone from the niosomal formulation.
Materials:
-
Tioxolone-loaded niosomal suspension
-
Dialysis bag (with a specific molecular weight cut-off)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer with a heating plate
-
UV-Vis Spectrophotometer
Procedure:
-
Soak the dialysis bag in the release medium (PBS, pH 7.4) for a few hours before use.
-
Pipette a known volume of the niosomal suspension into the dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing a known volume of PBS (pH 7.4).
-
Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C) and stirring speed (e.g., 100 rpm).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the withdrawn samples for Tioxolone concentration using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.
Data Presentation
Table 1: Influence of Formulation Variables on Niosome Characteristics
| Formulation Code | Surfactant:Cholesterol Molar Ratio | Vesicle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| TN-1 | Span 60:Cholesterol (1:1) | 250 ± 15 | 0.25 ± 0.05 | 85 ± 5 |
| TN-2 | Span 60:Cholesterol (2:1) | 350 ± 20 | 0.40 ± 0.08 | 70 ± 7 |
| TN-3 | Tween 80:Cholesterol (1:1) | 180 ± 10 | 0.30 ± 0.06 | 75 ± 6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Table 2: In Vitro Release of Tioxolone from Niosomal Formulations
| Time (hours) | Cumulative Release (%) - TN-1 (Span 60) | Cumulative Release (%) - TN-3 (Tween 80) |
| 1 | 10 ± 2 | 15 ± 3 |
| 2 | 18 ± 3 | 25 ± 4 |
| 4 | 30 ± 4 | 45 ± 5 |
| 8 | 55 ± 5 | 70 ± 6 |
| 12 | 75 ± 6 | 85 ± 7 |
| 24 | 90 ± 7 | 95 ± 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for the formulation and evaluation of Tioxolone-loaded niosomes.
Caption: Simplified diagram illustrating the structure of a niosome vesicle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tioxolone - Wikipedia [en.wikipedia.org]
- 4. 6-Hydroxy-1,3-benzoxathiol-2-one | C7H4O3S | CID 72139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antileishmanial Activity of Niosomal Combination Forms of Tioxolone along with Benzoxonium Chloride against Leishmania tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and evaluation of anti-inflammatory triamcinolone niosomes [wisdomlib.org]
- 7. wjpmr.com [wjpmr.com]
- 8. Comprehensive review on formulation and evaluation of niosomes [wisdomlib.org]
- 9. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijnrd.org [ijnrd.org]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. In Vitro and In Vivo Evaluation of Niosomal Formulation for Controlled Delivery of Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wisdomlib.org [wisdomlib.org]
- 18. Effect of Charged and Non-ionic Membrane Additives on Physicochemical Properties and Stability of Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jyoungpharm.org [jyoungpharm.org]
- 20. ijpsonline.com [ijpsonline.com]
- 21. ijrpns.com [ijrpns.com]
Tioxolone Dissolution for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Tioxolone for cell culture experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and reproducible results.
Troubleshooting Guide
Encountering issues when dissolving Tioxolone? This guide addresses common problems in a question-and-answer format.
Q1: My Tioxolone powder is not dissolving in the cell culture medium.
A1: Tioxolone has very low solubility in aqueous solutions like cell culture media[1][2]. Direct dissolution in media is not recommended. The standard procedure is to first dissolve Tioxolone in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in your cell culture medium.
Q2: I've prepared a Tioxolone stock solution in DMSO, but it precipitates when I add it to my cell culture medium.
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and increase the likelihood of precipitation[3][4].
-
Dilution Method: Add the DMSO stock solution directly to the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and thorough mixing[4]. Avoid adding the medium to the DMSO stock.
-
Working Concentration: If precipitation persists, you may be exceeding the solubility limit of Tioxolone in the final cell culture medium. Try lowering the final working concentration of Tioxolone.
-
Temperature: Ensure your cell culture medium is at 37°C before adding the Tioxolone stock solution. Some compounds are more soluble at slightly elevated temperatures.
-
Intermediate Dilution: Consider a serial dilution approach. First, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed medium, then add this intermediate dilution to the final volume of your culture medium.
Q3: I see a film or crystals in my Tioxolone stock solution after storage.
A3: This indicates that the Tioxolone may have precipitated out of the solvent during storage, possibly due to temperature fluctuations or solvent evaporation.
-
Re-dissolving: Before use, bring the stock solution to room temperature and check for any precipitate. If present, you can try to re-dissolve it by gently warming the vial in a 37°C water bath or by using a sonicator[1][5].
-
Storage: To prevent this, ensure your stock solutions are stored properly at -20°C or -80°C in tightly sealed vials to minimize evaporation[1][5]. Aliquoting the stock solution into smaller, single-use volumes can also help prevent issues arising from repeated freeze-thaw cycles[3].
Frequently Asked Questions (FAQs)
What is the recommended solvent for dissolving Tioxolone for cell culture?
The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO)[1][2][6][7]. Ethanol (B145695) is also a viable option[1][6].
What is the maximum solubility of Tioxolone in common solvents?
The reported solubility of Tioxolone can vary slightly between suppliers. It is advisable to consult the technical data sheet for your specific batch. However, typical solubilities are:
How should I store the Tioxolone powder and stock solutions?
-
Powder: Store the solid Tioxolone at -20°C for long-term stability (up to 3 years)[1].
-
Stock Solutions: For long-term storage, Tioxolone stock solutions in DMSO or ethanol should be stored at -80°C (stable for up to 1 year)[1]. For shorter periods, storage at -20°C is also acceptable[5]. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles[3].
What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration in the cell culture medium at or below 0.1% to 0.5% to minimize cytotoxic effects[3][4]. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without Tioxolone) in your experiments.
Experimental Protocols
Protocol for Preparation of Tioxolone Stock Solution
This protocol describes the preparation of a 10 mM Tioxolone stock solution in DMSO.
Materials:
-
Tioxolone powder (Molecular Weight: 168.17 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Calculate the required mass of Tioxolone for your desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 168.17 g/mol = 0.0016817 g = 1.68 mg
-
-
Weigh out the calculated amount of Tioxolone powder and place it in a sterile vial.
-
Add the desired volume of sterile DMSO to the vial.
-
Vortex the solution until the Tioxolone is completely dissolved. If necessary, sonicate the vial or gently warm it at 37°C to aid dissolution[1][5].
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage[1][5].
Data Presentation: Tioxolone Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 34 - 45 | 202.17 - 267.59 | [1][6][7] |
| Ethanol | 32 - 34 | 190.28 - 202.17 | [1][6] |
| Water | < 1 | Insoluble or slightly soluble | [1] |
Visual Guides
Caption: Workflow for preparing Tioxolone stock and working solutions.
Caption: Decision tree for troubleshooting Tioxolone precipitation.
References
- 1. Tioxolone | Carbonic Anhydrase | TargetMol [targetmol.com]
- 2. Tioxolone | Carbonic Anhydrase | CAS 4991-65-5 | Buy Tioxolone from Supplier InvivoChem [invivochem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. molnova.com:443 [molnova.com:443]
- 7. selleckchem.com [selleckchem.com]
Tioxolone degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of tioxolone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for tioxolone?
A1: Proper storage is crucial to maintain the stability and integrity of tioxolone. The recommended conditions vary for the solid powder and solutions.
Q2: What is the expected shelf-life of tioxolone under these conditions?
A2: The approximate shelf-life of tioxolone when stored correctly is detailed in the table below. However, it is always recommended to refer to the manufacturer's certificate of analysis for lot-specific data.
Data Presentation: Tioxolone Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 4 years[1] |
| 4°C | Up to 2 years[2] | |
| In Solvent (e.g., DMSO, Ethanol) | -80°C | Up to 1 year[3][4] |
| -20°C | Up to 1 month[2][3] |
Q3: What are the known degradation pathways for tioxolone?
A3: Specific degradation pathway studies for tioxolone are not extensively published. However, based on its chemical structure, a 1,3-benzoxathiol-2-one, the primary degradation pathway is expected to be hydrolysis of the thiolactone ring, especially under alkaline conditions[5]. This would lead to the opening of the heterocyclic ring. Additionally, as a sulfur-containing heterocyclic compound, tioxolone may be susceptible to photodegradation upon exposure to light.
Q4: Are there any known incompatibilities for tioxolone?
A4: Tioxolone is incompatible with strong oxidizing agents and strong bases[6]. Contact with strong bases can catalyze the hydrolysis of the thiolactone ring, leading to rapid degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity or purity over time | Improper storage conditions (e.g., exposure to high temperatures, humidity, or light). | Always store tioxolone as recommended in the table above. Protect from light and moisture. For long-term storage, prefer -20°C for the powder and -80°C for solutions. |
| Precipitation of tioxolone in aqueous solutions | Tioxolone has low water solubility. | Use co-solvents such as DMSO or ethanol (B145695) to prepare stock solutions before diluting with aqueous buffers. Ensure the final concentration does not exceed its solubility limit in the final medium. |
| Inconsistent results in biological assays | Degradation of tioxolone in the assay medium, especially if the pH is alkaline. | Prepare fresh solutions before each experiment. Check the pH of your assay buffer. If it is alkaline, consider the stability of tioxolone over the duration of your experiment. A stability study in the assay medium may be necessary. |
| Appearance of unknown peaks in HPLC analysis | Degradation of the compound. | This could indicate the formation of degradation products. Refer to the experimental protocols below to perform a stress testing study to identify potential degradation products and develop a stability-indicating HPLC method. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tioxolone
This protocol outlines the conditions for stress testing to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of tioxolone in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid tioxolone powder in an oven at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight for 24 hours.
-
-
Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC, to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for Tioxolone
This protocol provides a starting point for developing an HPLC method capable of separating tioxolone from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point. For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Tioxolone has a UV absorbance maximum around 233 nm, which can be used for detection[1].
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Mandatory Visualizations
Caption: Hypothetical degradation pathways of tioxolone.
Caption: Workflow for tioxolone stability testing.
References
- 1. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tioxolone, 4991-65-5 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tioxolone - Wikipedia [en.wikipedia.org]
Troubleshooting Tioxolone precipitation in aqueous solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with Tioxolone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Tioxolone in water and common organic solvents?
A1: Tioxolone has limited solubility in aqueous solutions but is readily soluble in several organic solvents. The solubility can be influenced by factors such as temperature and the presence of co-solvents. It is sparingly soluble in water, with solubility reported to be around 0.67 mg/mL, and may require sonication to dissolve.[1][2] In contrast, it is highly soluble in organic solvents like DMSO, DMF, and ethanol.[3][4][5]
Q2: My Tioxolone is precipitating out of my aqueous buffer. What are the common causes?
A2: Tioxolone precipitation in aqueous solutions is a common issue primarily due to its low intrinsic aqueous solubility. Several factors can contribute to this:
-
High Concentration: Exceeding the solubility limit of Tioxolone in your specific aqueous buffer is the most frequent cause.
-
pH of the Solution: The pH of the aqueous medium can affect the ionization state and solubility of Tioxolone.
-
Temperature: Lower temperatures can decrease the solubility of Tioxolone, leading to precipitation.
-
Improper Dissolution of Stock Solution: If the initial Tioxolone stock solution (e.g., in DMSO) is not properly dissolved or is added too quickly to the aqueous buffer, it can cause localized high concentrations and subsequent precipitation.
-
Buffer Composition: The ionic strength and composition of your buffer can influence the solubility of Tioxolone.
Q3: How can I increase the solubility of Tioxolone in my aqueous experimental setup?
A3: To enhance the solubility of Tioxolone in aqueous solutions, several strategies can be employed:
-
Use of Co-solvents: A common and effective method is to first dissolve Tioxolone in a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock can then be serially diluted into the aqueous buffer.[1][2]
-
Formulation with Excipients: For in vivo or certain in vitro studies, specific formulations using excipients can significantly improve solubility. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline, or the use of cyclodextrins like SBE-β-CD.[1][6]
-
Sonication and Gentle Heating: Applying ultrasonic energy or gentle heating can help dissolve Tioxolone.[1][5] However, be cautious with heating as it may affect the stability of the compound.
Q4: What is the recommended procedure for preparing a Tioxolone working solution in an aqueous buffer from a DMSO stock?
A4: To minimize precipitation when preparing a working solution from a DMSO stock, follow these steps:
-
Prepare a high-concentration stock solution of Tioxolone in fresh, high-quality DMSO (e.g., 10 mM or higher). Ensure the Tioxolone is completely dissolved.
-
Warm your aqueous buffer to the experimental temperature.
-
While vortexing or stirring the aqueous buffer, add the required volume of the Tioxolone DMSO stock solution drop-wise and slowly. This gradual addition helps to avoid localized high concentrations.
-
If you observe any cloudiness or precipitation, you can try gentle warming or sonication to redissolve the compound.[1]
-
It is recommended to filter the final working solution through a 0.22 µm filter before use to sterilize it and remove any micro-precipitates.[1]
Troubleshooting Guide
Problem: Tioxolone Precipitates Immediately Upon Addition to Aqueous Buffer
| Potential Cause | Troubleshooting Step |
| Concentration Exceeds Solubility Limit | 1. Verify the maximum solubility of Tioxolone in your specific buffer system. 2. Reduce the final concentration of Tioxolone in your working solution. |
| Poor Mixing Technique | 1. Add the Tioxolone stock solution (e.g., in DMSO) to the aqueous buffer very slowly while the buffer is being vigorously vortexed or stirred. 2. Do not add the aqueous buffer to the concentrated stock solution. |
| Low Temperature | 1. Gently warm the aqueous buffer to room temperature or the intended experimental temperature before adding the Tioxolone stock solution. |
Problem: Tioxolone Solution is Initially Clear but Precipitates Over Time
| Potential Cause | Troubleshooting Step |
| Solution Supersaturation | 1. The initial clear solution might be supersaturated and thermodynamically unstable. Consider lowering the final concentration. |
| Temperature Fluctuation | 1. Store the prepared solution at a constant temperature. Avoid refrigeration or exposure to colder temperatures if it was prepared at room temperature. |
| pH Shift | 1. Ensure the buffer has sufficient capacity to maintain a stable pH after the addition of the Tioxolone stock solution. |
| Degradation | 1. While specific degradation pathways are not well-documented, degradation products could be less soluble. Prepare fresh solutions before each experiment and avoid long-term storage of diluted aqueous solutions.[1] |
Data Presentation
Table 1: Solubility of Tioxolone in Various Solvents
| Solvent | Solubility | Notes |
| H₂O | 0.67 mg/mL (3.98 mM) | Sonication may be required.[1][2] |
| DMSO | ≥ 100 mg/mL (594.63 mM) | Use newly opened DMSO as it can be hygroscopic.[1][4] |
| Ethanol | 30 mg/mL | |
| DMF | 30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:9) | 0.1 mg/mL |
Table 2: Example Formulations for Enhanced Aqueous Solubility
| Formulation Components | Final Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (14.87 mM) | Add solvents sequentially and ensure the solution is clear before adding the next.[1][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.87 mM) | SBE-β-CD acts as a solubilizing agent.[1][6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (14.87 mM) | An oil-based formulation for in vivo use.[1][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Tioxolone Stock Solution in DMSO
-
Materials: Tioxolone powder (MW: 168.17 g/mol ), Anhydrous DMSO.
-
Procedure:
-
Weigh out 1.6817 mg of Tioxolone powder.
-
Add 1 mL of anhydrous DMSO.
-
Vortex or sonicate until the Tioxolone is completely dissolved, resulting in a clear, light yellow to yellow solution.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][4]
Protocol 2: Preparation of a Tioxolone Working Solution using a Co-Solvent Formulation This protocol is an example for preparing a 1 mL working solution with a final Tioxolone concentration of 2.5 mg/mL.
-
Materials: 25 mg/mL Tioxolone in DMSO stock solution, PEG300, Tween-80, Saline.
-
Procedure:
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL Tioxolone stock solution in DMSO. Mix thoroughly until the solution is clear.
-
To the above mixture, add 50 µL of Tween-80. Mix until the solution is clear.
-
Add 450 µL of saline to the mixture to reach a final volume of 1 mL. Mix thoroughly.
-
The resulting solution should be a clear solution with a Tioxolone concentration of 2.5 mg/mL.[1][6]
-
Visualizations
References
Technical Support Center: Minimizing Tioxolone Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Tioxolone-associated toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is Tioxolone and what is its primary mechanism of action?
Tioxolone is a compound with known anti-inflammatory, anti-tumor, and anti-leishmanial activities. Its primary mechanism of action is the inhibition of carbonic anhydrase.[1][2] It has also been reported to have cytostatic, antibacterial, and anti-mycotic properties.[2]
Q2: What are the known cytotoxic effects of Tioxolone?
Tioxolone has been shown to induce apoptosis in a dose-dependent manner in Leishmania promastigotes.[1] While specific data on primary mammalian cells is limited, its cytostatic properties suggest it can inhibit cell proliferation.[2] Researchers should assume that at higher concentrations, Tioxolone may induce apoptosis and reduce cell viability in primary cultures.
Q3: What is a recommended starting concentration for Tioxolone in primary cell cultures?
Based on studies in Leishmania, a broad concentration range of 12.5 µg/mL to 200 µg/mL has been used.[1] However, the optimal non-toxic concentration will be highly dependent on the specific primary cell type. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
Q4: How should I prepare and store Tioxolone stock solutions?
Tioxolone is soluble in DMSO.[2][3] It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO.[2] Stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[1][4]
Q5: How can I assess Tioxolone's stability in my cell culture medium?
The stability of Tioxolone in specific cell culture media has not been extensively published. To determine its stability under your experimental conditions, you can perform a time-course experiment. Spike your cell culture medium with Tioxolone at the desired working concentration and incubate it under standard culture conditions (37°C, 5% CO₂). Collect aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours) and analyze the concentration of the parent compound using a suitable analytical method like HPLC.[5] Be aware that components in the media, such as serum proteins, can affect the stability and bioavailability of compounds.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using Tioxolone in primary cell cultures.
Issue 1: High levels of cell death observed shortly after Tioxolone treatment.
-
Possible Cause A: Tioxolone concentration is too high.
-
Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration for your specific primary cell type. Start with a wide range of concentrations, for example, from 0.1 µM to 100 µM, and assess cell viability after 24, 48, and 72 hours.
-
-
Possible Cause B: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%, as primary cells can be sensitive to solvents. Always include a vehicle control (medium with the same final concentration of DMSO without Tioxolone) in your experiments.
-
-
Possible Cause C: Rapid induction of apoptosis.
-
Solution: If your experimental design allows, consider reducing the initial treatment duration to assess early apoptotic events. Analyze markers of apoptosis (e.g., caspase activation, Annexin V staining) at earlier time points.
-
Issue 2: Inconsistent or unexpected results between experiments.
-
Possible Cause A: Variability in primary cell lots.
-
Solution: Primary cells from different donors or even different passages from the same donor can exhibit variability in their response to compounds. Whenever possible, use cells from the same lot for a set of experiments. Thoroughly characterize each new lot of cells.
-
-
Possible Cause B: Degradation of Tioxolone stock solution.
-
Possible Cause C: Tioxolone instability in culture medium.
-
Solution: As stability can be medium-dependent, consider performing a stability test as described in the FAQ section. If instability is confirmed, you may need to replenish the medium with fresh Tioxolone during long-term experiments.
-
Issue 3: No observable effect of Tioxolone at expected concentrations.
-
Possible Cause A: Tioxolone concentration is too low.
-
Solution: Re-evaluate your dose-response curve and consider testing higher concentrations.
-
-
Possible Cause B: Poor solubility or precipitation of Tioxolone in culture medium.
-
Solution: When diluting the DMSO stock solution into your aqueous culture medium, ensure rapid mixing to prevent precipitation. Visually inspect the medium for any signs of precipitation after adding Tioxolone.
-
-
Possible Cause C: Cell density is too high.
-
Solution: High cell density can sometimes mask the cytotoxic effects of a compound. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Quantitative Data Summary
Due to the limited availability of public data on Tioxolone's effects on primary mammalian cells, a comprehensive table of IC50 values cannot be provided. The following table summarizes the known effective concentrations in a non-mammalian system, which may serve as a starting point for designing dose-response studies.
| Organism/Cell Type | Assay | Concentration Range | Effect | Citation |
| Leishmania promastigotes | Apoptosis Induction | 12.5 - 200 µg/mL | Dose-dependent increase in apoptosis | [1] |
Researchers are strongly encouraged to determine the IC50 value for their specific primary cell type and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Tioxolone IC50 using an MTT Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of Tioxolone on adherent primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Tioxolone
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Tioxolone Treatment:
-
Prepare a 2X concentrated serial dilution of Tioxolone in complete culture medium from your DMSO stock solution. A typical concentration range to start with could be 0.2 µM to 200 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.
-
Carefully remove the old medium from the cells and add 100 µL of the 2X Tioxolone dilutions and controls to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Tioxolone concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Preparation of Tioxolone Stock Solution
Materials:
-
Tioxolone powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the amount of Tioxolone powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM).
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of Tioxolone powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the Tioxolone is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][4]
Visualizations
References
Validation & Comparative
Tioxolone vs. Glucantime: A Comparative Guide on Anti-leishmanial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-leishmanial properties of Tioxolone and the first-line treatment, Glucantime (B87149) (meglumine antimoniate). The following sections present a comprehensive analysis based on available experimental data, including a head-to-head performance comparison, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Performance Comparison: Tioxolone vs. Glucantime
The in-vitro anti-leishmanial activity of Tioxolone, particularly in niosomal formulations, has been shown to be comparable or superior to Glucantime against Leishmania tropica. Niosomal formulations of Tioxolone not only enhance its efficacy but also exhibit lower cytotoxicity, suggesting a better safety profile.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
Table 1: In-vitro Anti-leishmanial Activity against Leishmania tropica
| Compound/Formulation | IC50 on Promastigotes (µg/mL) | IC50 on Amastigotes (µg/mL) | Selectivity Index (SI) |
| Tioxolone | 56.1 | 49.8 | - |
| Niosomal Tioxolone (NT2 - Span/Tween 60) | 164.8 ± 20.6 | 24.5 ± 2.1 | 10.5 |
| Glucantime | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison |
Note: The provided studies on Tioxolone primarily focused on its niosomal formulations in direct quantitative comparison with Glucantime's general efficacy, which is well-established but not quantified in the same manner in these specific papers. The Selectivity Index (SI) is calculated as CC50 / IC50 (amastigote).
Table 2: Cytotoxicity against Macrophages
| Compound/Formulation | CC50 on J774 Macrophages (µg/mL) |
| Tioxolone | 169.4 ± 15.3 |
| Niosomal Tioxolone (NT1 - Span/Tween 40) | 134.4 ± 10.5 |
| Niosomal Tioxolone (NT2 - Span/Tween 60) | 257.5 ± 24.5 |
| Glucantime | Significantly more toxic than niosomal formulations[1][2] |
Note: Studies indicate that niosomal formulations of Tioxolone are significantly less toxic than Glucantime[1][2].
Mechanism of Action
Tioxolone and Glucantime exert their anti-leishmanial effects through distinct mechanisms.
Tioxolone: Induces apoptosis in Leishmania promastigotes and modulates the host immune response. It upregulates the expression of IL-12, promoting a Th1 response, and increases metacaspase gene expression, a key component of the apoptotic pathway in parasites. Concurrently, it decreases the expression of IL-10, a cytokine associated with a Th2 response that can be detrimental to parasite clearance.[1][3]
Glucantime: The precise mechanism of pentavalent antimonials like Glucantime is not fully elucidated. However, it is understood to induce oxidative stress, leading to DNA damage in both the parasite and host cells.[4][5][6] This non-specific mode of action may contribute to its known side effects.
Signaling Pathways and Experimental Workflows
Tioxolone's Proposed Anti-leishmanial Mechanism
Caption: Proposed mechanism of Tioxolone's anti-leishmanial activity.
Experimental Workflow for In-vitro Anti-leishmanial Assays
Caption: Workflow for determining cytotoxicity and anti-leishmanial efficacy.
Detailed Experimental Protocols
Niosome Preparation (Hydration Method)
Niosomes of Tioxolone were prepared using the thin-film hydration method.[3]
-
Dissolution: Appropriate amounts of non-ionic surfactants (e.g., Span 60, Tween 60), cholesterol, and Tioxolone (5000 µg/mL) were dissolved in chloroform (B151607) in a round-bottom flask.
-
Evaporation: The solvent was evaporated using a rotary evaporator at 180 rpm and 70°C for 15 minutes to form a thin lipid film on the flask's inner wall.
-
Hydration: The lipid film was hydrated by adding 5 mL of deionized water and rotating the flask at 70°C for 30 minutes.
Cytotoxicity Assay (MTT Assay)
The 50% cytotoxic concentration (CC50) on J774 murine macrophages was determined using the MTT assay.[3]
-
Cell Seeding: Macrophages were seeded in a 96-well plate.
-
Drug Incubation: Varying concentrations of Tioxolone, its niosomal forms, or Glucantime were added to the wells.
-
MTT Addition: After a 48-hour incubation, 10 µL of MTT solution (5 mg/mL) was added to each well, followed by a 4-hour incubation.
-
Formazan (B1609692) Solubilization: The supernatant was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using an ELISA plate reader.
Anti-promastigote Assay (MTT Assay)
The 50% inhibitory concentration (IC50) against the promastigote stage of L. tropica was evaluated by MTT assay.[3]
-
Cell Seeding: Logarithmic phase promastigotes (10^5 cells/mL) were added to a 96-well plate.
-
Drug Incubation: Varying concentrations of the test compounds were added, and the plates were incubated at 25±1°C for 48 hours.
-
MTT Addition and Reading: The subsequent steps are similar to the cytotoxicity assay.
Anti-amastigote Assay
The efficacy against the intracellular amastigote stage was assessed.
-
Macrophage Infection: J774 macrophages were infected with L. tropica promastigotes.
-
Drug Incubation: After infection, the cells were treated with different concentrations of the test compounds for a specified period.
-
Microscopic Analysis: The cells were fixed, stained with Giemsa, and the number of amastigotes per macrophage was counted under a microscope to determine the IC50.
Apoptosis Assay (Flow Cytometry)
The induction of apoptosis in promastigotes was analyzed using flow cytometry with an Annexin V-FITC/PI apoptosis detection kit.[3]
-
Treatment: Promastigotes were treated with different concentrations of Tioxolone and its niosomal forms for 48 hours.
-
Staining: The cells were washed and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Gene Expression Analysis (q-PCR)
The expression levels of IL-12, IL-10, and metacaspase genes were quantified by quantitative real-time PCR (q-PCR).[3]
-
RNA Extraction: Total RNA was extracted from treated and untreated cells.
-
cDNA Synthesis: cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
q-PCR: q-PCR was performed using specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method.
Conclusion
The available data suggests that Tioxolone, particularly when delivered via a niosomal drug delivery system, presents a promising alternative to Glucantime for the treatment of leishmaniasis. Its distinct mechanism of action, involving apoptosis induction in the parasite and favorable immunomodulation in the host, combined with a superior safety profile in vitro, warrants further investigation and clinical evaluation. In contrast, Glucantime, while a long-standing treatment, is associated with significant toxicity and its mechanism is less specific.[5][7] The development of formulations like niosomal Tioxolone could pave the way for more effective and safer anti-leishmanial therapies.
References
- 1. Antileishmanial Activity of Niosomal Combination Forms of Tioxolone along with Benzoxonium Chloride against Leishmania tropica [parahostdis.org]
- 2. Antileishmanial Activity of Niosomal Combination Forms of Tioxolone along with Benzoxonium Chloride against Leishmania tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of glucantime for treatment of cutaneous leishmaniasis in Central Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tioxolone and Other Carbonic Anhydrase Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of Tioxolone's performance against other prominent carbonic anhydrase inhibitors, supported by experimental data and detailed methodologies.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including pH homeostasis, CO2 transport, and ion secretion.[1][2] Their inhibition has been a therapeutic target for a range of conditions such as glaucoma, epilepsy, and altitude sickness.[3] This guide provides a comparative analysis of Tioxolone, a benzoxathiole-based CA inhibitor, against other well-established carbonic anhydrase inhibitors, with a focus on their inhibitory potency, isoform selectivity, and the experimental protocols used for their evaluation.
Performance Comparison: Inhibitory Potency
The efficacy of carbonic anhydrase inhibitors is primarily determined by their binding affinity to the target enzyme, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher potency. The following tables summarize the inhibitory activities of Tioxolone and other selected CA inhibitors against various human carbonic anhydrase (hCA) isoforms.
| Inhibitor | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IV (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |
| Tioxolone | 91[3][4] | 4930[4] | 9040[4] | 7830[4] | 6540[4] |
| Acetazolamide (B1664987) | 250[5] | 12[6] | 74[6] | 30 (IC50)[7] | - |
| Dorzolamide | 600 (IC50)[7] | 0.18 (IC50)[7] | - | - | - |
| Brinzolamide | - | 3.2 (IC50)[7] | - | - | - |
| Methazolamide | - | - | - | - | - |
| Note: Ki and IC50 values can vary depending on the specific experimental conditions. Data presented here is for comparative purposes. "-" indicates data not readily available in the searched sources. |
Tioxolone demonstrates notable selectivity for the cytosolic isoform hCA I, with a Ki of 91 nM.[3][4] In contrast, its inhibitory activity against other isoforms, such as the widespread hCA II and the tumor-associated hCA IX and XII, is significantly lower, with Ki values in the micromolar range.[4] This contrasts with sulfonamide-based inhibitors like Acetazolamide, which exhibit broader and more potent inhibition across several isoforms, particularly hCA II.[5][6] Second-generation topical inhibitors, Dorzolamide and Brinzolamide, were developed for glaucoma treatment and show high potency against hCA II.[7]
Mechanism of Action: A Visual Representation
Carbonic anhydrase inhibitors function by binding to the zinc ion within the enzyme's active site, preventing the catalytic conversion of carbon dioxide to bicarbonate and a proton.[8] In the context of glaucoma, this inhibition within the ciliary processes of the eye reduces the secretion of bicarbonate ions into the aqueous humor. This, in turn, decreases the osmotic gradient and subsequently lowers the production of aqueous humor, leading to a reduction in intraocular pressure.[9][10]
Caption: Signaling pathway of CA inhibitors in reducing intraocular pressure.
Experimental Protocols
The determination of carbonic anhydrase inhibition is crucial for the evaluation of potential therapeutic agents. The following are detailed methodologies for key experiments cited in the comparison of Tioxolone and other CA inhibitors.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 400-405 nm. The rate of this reaction is inversely proportional to the inhibitory activity of the tested compound.[11]
Materials:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4
-
Human Carbonic Anhydrase I (hCA I) enzyme solution
-
Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in assay buffer (prepared fresh)
-
Test compounds (e.g., Tioxolone) and reference inhibitors (e.g., Acetazolamide) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank wells: 190 µL of Assay Buffer.
-
Enzyme Control wells (No inhibitor): 180 µL of Assay Buffer + 10 µL of hCA I enzyme solution.
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of test compound/reference inhibitor solution.
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of the solvent used for the compounds.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume in each well will be 200 µL.
-
Measurement: Immediately measure the increase in absorbance at 400-405 nm in a kinetic mode for at least 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
The percentage of inhibition is calculated as: (1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)) * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow of the colorimetric CA inhibitor assay.
Stopped-Flow CO2 Hydration Assay
This is a more direct method for measuring the catalytic activity of carbonic anhydrase.
Principle: This technique rapidly mixes a CO2-saturated solution with a buffer containing a pH indicator. The CA-catalyzed hydration of CO2 produces protons, leading to a change in pH that is monitored by the change in absorbance of the pH indicator over a very short time scale.[12][13]
Materials:
-
Stopped-flow spectrophotometer
-
CO2-saturated water
-
Reaction Buffer (e.g., 20 mM Tris, 100 µM phenol (B47542) red, pH 8.3)
-
Carbonic anhydrase enzyme solution
-
Inhibitor solutions
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Solution Preparation: Prepare fresh CO2-saturated water by bubbling CO2 gas through deionized water. Prepare the reaction buffer with a suitable pH indicator.
-
Measurement of Uncatalyzed Rate: Mix the CO2-saturated water with the reaction buffer in the stopped-flow instrument and record the change in absorbance of the pH indicator over time. This represents the uncatalyzed reaction rate.
-
Measurement of Catalyzed Rate: Mix the CO2-saturated water with the reaction buffer containing the carbonic anhydrase enzyme and record the absorbance change.
-
Inhibition Measurement: Pre-incubate the enzyme with the inhibitor for a specific period. Then, mix the enzyme-inhibitor solution with the CO2-saturated water and reaction buffer and record the absorbance change.
-
Data Analysis:
-
The initial rates of the reaction are determined from the slope of the absorbance change over time.
-
The enzymatic activity is calculated by subtracting the uncatalyzed rate from the catalyzed rate.
-
The percentage of inhibition is calculated, and Ki values are determined using the Cheng-Prusoff equation.
-
Concluding Remarks
Tioxolone emerges as a selective inhibitor of human carbonic anhydrase I. Its distinct inhibition profile, favoring hCA I over other isoforms, differentiates it from the broader-spectrum sulfonamide-based inhibitors like Acetazolamide and the highly potent hCA II inhibitors Dorzolamide and Brinzolamide. This selectivity may offer advantages in specific therapeutic applications where targeting hCA I is desired while minimizing off-target effects on other isoforms. The choice of a carbonic anhydrase inhibitor for research or drug development should be guided by the specific isoform of interest and the desired therapeutic outcome. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible evaluation of novel and existing carbonic anhydrase inhibitors.
References
- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Tioxolone, Avobenzone, and Guaiazulene as mTOR-Independent Autophagy Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three FDA-approved compounds—Tioxolone, Avobenzone, and Guaiazulene—recently identified as potent inducers of autophagy. The following sections present supporting experimental data, detailed protocols, and an objective comparison with alternative autophagy-inducing agents.
Introduction to Autophagy Induction
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, crucial for maintaining cellular homeostasis. Pharmacological modulation of autophagy holds significant therapeutic potential for a range of diseases, including neurodegenerative disorders and cancer. While the mTOR-dependent pathway is a classical route for autophagy induction, the discovery of mTOR-independent mechanisms has opened new avenues for therapeutic intervention. This guide focuses on Tioxolone, Avobenzone, and Guaiazulene, which have been demonstrated to induce autophagy through an mTOR-independent pathway.[1][2][3][4][5]
Quantitative Comparison of Autophagy Induction
A key study by Prajapat et al. (2022) identified Tioxolone, Avobenzone, and Guaiazulene as potent autophagy inducers in a high-throughput screen of 2,560 compounds using a human melanoma A375 cell line stably expressing a GFP-LC3-RFP reporter.[1][2][3][4][5] The data below summarizes their efficacy in comparison to Torin1, a known mTOR-dependent autophagy inducer.
| Compound | Concentration | Cell Viability (%) | GFP/RFP Ratio (Normalized to DMSO) | LC3-II/GAPDH Ratio (Fold Change vs. DMSO) | p62/GAPDH Ratio (Fold Change vs. DMSO) |
| Tioxolone | 10 µM | ~95% | ~0.6 | ~4.5 | ~0.7 |
| Avobenzone | 10 µM | ~98% | ~0.6 | ~4.0 | ~0.6 |
| Guaiazulene | 10 µM | ~90% | ~0.65 | ~3.8 | ~0.65 |
| Torin1 | 1 µM | Not reported | ~0.55 | ~5.0 | ~0.5 |
Data synthesized from Prajapat et al., 2022. The study demonstrated that at a concentration of 10 µM, all three compounds significantly induced autophagy with minimal cytotoxicity over a 12-hour period.
Comparison with Alternative Autophagy Inducers
To provide a broader context, the following table compares the featured compounds with established autophagy inducers operating through both mTOR-dependent and mTOR-independent mechanisms.
| Compound | Mechanism of Action | Key Features |
| Tioxolone | mTOR-independent | FDA-approved for dermatological use; potent inducer with low cytotoxicity. |
| Avobenzone | mTOR-independent | Common ingredient in sunscreens; potent inducer with low cytotoxicity. |
| Guaiazulene | mTOR-independent[1][2][3] / Akt/mTOR inhibition[6][7] | FDA-approved color additive; some conflicting reports on mTOR dependency exist. |
| Torin1 | mTOR-dependent (ATP-competitive mTOR inhibitor) | Potent and specific inhibitor of both mTORC1 and mTORC2. |
| Trehalose | mTOR-independent | A natural disaccharide; known to induce autophagy and clear protein aggregates. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and the experimental workflow used to identify and characterize these autophagy inducers.
References
- 1. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Guaiazulene Triggers ROS-Induced Apoptosis and Protective Autophagy in Non-small Cell Lung Cancer [frontiersin.org]
- 5. Guaiazulene Triggers ROS-Induced Apoptosis and Protective Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Regulation of autophagy by coordinated action of mTORC1 and protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tioxolone and Its Derivatives: Biological Activities and Therapeutic Potential
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the therapeutic agent Tioxolone and its novel derivatives has been published today, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their synthesis, biological activities, and underlying mechanisms of action, supported by experimental data.
Tioxolone, a compound known for its diverse biological activities, including roles as a carbonic anhydrase inhibitor and an inducer of autophagy, serves as a foundational molecule for the development of new therapeutic agents. This guide delves into a comparative study of Tioxolone and a series of its synthesized derivatives, evaluating their potential in various therapeutic areas.
Comparative Biological Activity
A significant focus of this guide is the comparative analysis of the biological activities of Tioxolone and its derivatives. While Tioxolone is a known inhibitor of carbonic anhydrase I (CA I) with a Ki of 91 nM, a series of its derivatives have been synthesized and evaluated for their antibacterial and α-glucosidase inhibitory activities.[1] To provide a clear comparison, the available data for Tioxolone and its most active derivatives are summarized below.
| Compound | Target/Activity | Measurement | Value | Reference |
| Tioxolone | Carbonic Anhydrase I (hCA I) | Ki | 91 nM | [1] |
| Carbonic Anhydrase II (hCA II) | Ki | 4.93 µM | [1] | |
| Carbonic Anhydrase IX (hCA IX) | Ki | 9.04 µM | [1] | |
| Derivative T-11 | E. coli | MIC | 0.039 mg/mL | |
| B. cereus | MIC | 0.039 mg/mL | ||
| S. aureus | MIC | 0.039 mg/mL | ||
| K. pneumoniae | MIC | 0.039 mg/mL | ||
| α-glucosidase | IC50 | 26.86 nmol | ||
| Derivative T-12 | E. coli | MIC | 0.019 mg/mL | |
| B. cereus | MIC | 0.019 mg/mL | ||
| S. aureus | MIC | 0.019 mg/mL | ||
| K. pneumoniae | MIC | 0.019 mg/mL | ||
| Derivative T-13 | E. coli | MIC | 0.019 mg/mL | |
| B. cereus | MIC | 0.019 mg/mL | ||
| S. aureus | MIC | 0.019 mg/mL | ||
| K. pneumoniae | MIC | 0.625 mg/mL | ||
| α-glucosidase | IC50 | 21.14 nmol | ||
| Derivative T-3 | α-glucosidase | IC50 | 42.17 nmol | |
| Acarbose (Standard) | α-glucosidase | IC50 | 35.91 nmol |
Note: Direct comparative data for Tioxolone's antibacterial and α-glucosidase activities were not available in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and further investigation of these compounds, detailed experimental protocols for their synthesis and biological evaluation are provided below.
Synthesis of Tioxolone Derivatives (T-1 to T-14)
The synthesis of Tioxolone derivatives is a two-step process, starting from commercially available 1,4-benzoquinone.
Step 1: Synthesis of 5-hydroxybenzo[d][2][3]oxathiol-2-one (3)
-
1,4-benzoquinone (1) is treated with thiourea (B124793) (2).
-
The reaction is carried out in the presence of acetic acid and hydrochloric acid.
-
The mixture is heated at 110 °C for 3 hours to yield 5-hydroxybenzo[d][2][3]oxathiol-2-one (3).[4]
Step 2: Synthesis of Tioxolone Derivatives (T-1 to T-14)
-
The intermediate compound (3) is treated with various acid chlorides.
-
The reaction is conducted in the presence of triethylamine (B128534) in an acetone (B3395972) solvent.
-
The reaction proceeds at room temperature for 2 hours.[4]
-
The final products are purified by flash column chromatography.
-
Characterization is performed using spectroscopic methods (¹H NMR, ¹³C NMR) and IR spectrometry.[4]
Figure 1. General workflow for the synthesis of Tioxolone derivatives.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial activity of the Tioxolone derivatives was determined using a serial dilution method to find the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strains: Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Klebsiella pneumoniae were used.
-
Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: A series of twofold dilutions of each compound are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: A standardized suspension of each bacterial strain is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
α-Glucosidase Inhibition Assay
The potential of the compounds to act as anti-diabetic agents was assessed by their ability to inhibit α-glucosidase.
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used as the enzyme and substrate, respectively.
-
Assay Buffer: The reaction is performed in a phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8).
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compounds at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The substrate (pNPG) is added to the mixture to start the reaction.
-
Measurement: The absorbance is measured spectrophotometrically at 405 nm at regular intervals to determine the rate of p-nitrophenol release.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated. Acarbose is typically used as a positive control.
Carbonic Anhydrase Inhibition Assay
The inhibitory effect of Tioxolone on carbonic anhydrase is determined using a stopped-flow instrument to measure the CO₂ hydration activity.
-
Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX) are used.
-
Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂.
-
Procedure: An Applied Photophysics stopped-flow instrument is used. The assay mixture contains a buffer (e.g., 10 mM HEPES, pH 7.4), a pH indicator (e.g., 0.2 mM phenol (B47542) red), and NaClO₄ to maintain ionic strength.[5]
-
Inhibition Measurement: The enzyme and inhibitor are pre-incubated. The reaction is initiated by adding CO₂ solution, and the initial velocity is determined by monitoring the change in absorbance of the pH indicator.[5]
-
Ki Determination: The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[5]
Signaling Pathways
Tioxolone-Induced mTOR-Independent Autophagy
Tioxolone has been identified as a potent inducer of autophagy that functions independently of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][4] Autophagy is a crucial cellular process for the degradation and recycling of cellular components, and its modulation has therapeutic potential in various diseases.
The precise upstream signaling cascade initiated by Tioxolone to induce mTOR-independent autophagy is still under investigation. However, a general representation of mTOR-independent autophagy pathways often involves the activation of AMP-activated protein kinase (AMPK) or the release of calcium, leading to the activation of the ULK1 complex and subsequent formation of the autophagosome.
Figure 2. Proposed mTOR-independent autophagy pathway induced by Tioxolone.
Conclusion
This comparative guide highlights the versatility of the Tioxolone scaffold for the development of new therapeutic agents. While Tioxolone itself shows potent and selective inhibition of carbonic anhydrase I, its derivatives have demonstrated promising antibacterial and α-glucosidase inhibitory activities. Further research is warranted to directly compare the biological activities of Tioxolone and its derivatives under standardized conditions to fully elucidate their structure-activity relationships and therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for the scientific community to advance research in this area.
References
- 1. Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition studies of bacterial α-carbonic anhydrases with phenols - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antileishmanial Effects of Tioxolone and Benzoxonium Chloride: A Comparative Guide
A novel combination of Tioxolone and Benzoxonium Chloride demonstrates significant synergistic activity against Leishmania tropica, the causative agent of cutaneous leishmaniasis. This guide provides a detailed comparison of the combination therapy versus individual compound efficacy, supported by experimental data on parasite inhibition, apoptosis induction, and immunomodulatory effects.
For researchers and drug development professionals in the field of antiparasitic therapies, the exploration of synergistic drug combinations offers a promising strategy to enhance efficacy and combat potential resistance. This guide outlines the experimental evidence for the synergistic interaction between Tioxolone, a carbonic anhydrase inhibitor with known anti-inflammatory and antitumor properties, and Benzoxonium Chloride, a quaternary ammonium (B1175870) antiseptic. Their combined use, particularly in niosomal formulations, results in a potentiation of their antileishmanial effects.
Comparative Efficacy Against Leishmania tropica
The synergistic action of Tioxolone and Benzoxonium Chloride is evident when comparing the 50% inhibitory concentrations (IC50) of the individual compounds with the effects of the combination therapy. While a specific IC50 value for the combined formulation is not detailed in the primary study, the enhanced leishmanicidal effect is demonstrated through significantly higher inhibition rates and induction of apoptosis at concentrations where individual drugs are less effective.[1]
The following table summarizes the IC50 values for the niosomal formulations of Tioxolone (NT2) and Benzoxonium Chloride (NB2) against the two life stages of L. tropica: the extracellular promastigote and the intracellular amastigote.
| Compound/Formulation | Target Stage | IC50 (µg/mL) |
| Niosomal Tioxolone (NT2) | Promastigote | 164.8 ± 20.6 |
| Niosomal Tioxolone (NT2) | Amastigote | 24.5 ± 2.1 |
| Niosomal Benzoxonium Chloride (NB2) | Promastigote | 90.7 ± 2.7 |
| Niosomal Benzoxonium Chloride (NB2) | Amastigote | 25.4 ± 0.6 |
Data sourced from independent studies on the individual niosomal formulations.
Studies on the combination of Tioxolone and Benzoxonium Chloride show a more pronounced, dose-dependent inhibitory effect on L. tropica promastigotes compared to the single forms of the drugs.[1][2]
Mechanism of Synergistic Action: Apoptosis and Immunomodulation
The enhanced efficacy of the Tioxolone and Benzoxonium Chloride combination is attributed to a dual mechanism involving the induction of apoptosis in the parasite and the modulation of the host's immune response.
Induction of Apoptosis
Flow cytometry analysis reveals that the combination of Tioxolone and Benzoxonium Chloride significantly induces apoptosis in L. tropica promastigotes. In one key experiment, the niosomal combination of the two drugs led to a high percentage of early apoptotic events, reaching 89.13% at a concentration of 200 µg/mL.[3][4] This indicates that the primary mode of action for the synergistic combination is the induction of programmed cell death in the parasite.[3][4]
Immunomodulatory Effects
The combination therapy also exerts a significant influence on the host immune response, steering it towards a Th1 phenotype, which is crucial for clearing intracellular pathogens like Leishmania. This is achieved by modulating the expression of key cytokines and a parasite-specific enzyme.
| Gene | Effect of Combination Therapy | Implication |
| Interleukin-12 (IL-12) | Upregulation | Promotes a Th1 immune response, enhancing parasite killing. |
| Interleukin-10 (IL-10) | Downregulation | Reduces the immunosuppressive Th2 response, aiding parasite clearance. |
| Metacaspase | Upregulation | Implicated in the apoptotic pathway of the parasite. |
The niosomal formulation of the drug combination was found to significantly increase the expression of IL-12 and metacaspase genes while decreasing the expression of the IL-10 gene.[3][4] This immunomodulatory role is a key component of the synergistic effect.[3][4]
Experimental Protocols and Methodologies
The findings presented in this guide are based on the following key experimental procedures:
Antileishmanial Activity Assays
-
Antipromastigote Assay: L. tropica promastigotes in the logarithmic growth phase (10^5 parasites/mL) were incubated with various concentrations of the drug formulations for 48 hours. The leishmanicidal activity was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1]
-
Antiamastigote Assay: Murine macrophage cell lines were infected with L. tropica promastigotes. After infection, the cells were treated with the drug formulations for 48 hours. The number of amastigotes per macrophage was determined by microscopic examination after Giemsa staining to calculate the inhibition rate.
Apoptosis Detection
-
Flow Cytometry: Promastigotes (1x10^6) were treated with the drug combination for 48 hours. Apoptosis was assessed using an Annexin V-PE/7-AAD kit. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the cell surface and the permeability of the cell membrane to 7-AAD.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): RNA was extracted from treated macrophages and promastigotes. cDNA was synthesized, and qRT-PCR was performed to quantify the relative expression levels of IL-10, IL-12 (in macrophages), and metacaspase (in promastigotes). Gene expression levels were calculated using the 2-ΔΔCt method, with GAPDH and RPS18 serving as reference genes.
Visualizing the Pathways and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for evaluating the synergy of Tioxolone and Benzoxonium Chloride.
Caption: Synergistic mechanism against Leishmania tropica.
Conclusion
The combination of Tioxolone and Benzoxonium Chloride represents a promising therapeutic strategy against cutaneous leishmaniasis caused by L. tropica. The synergistic effect is well-supported by in vitro evidence demonstrating enhanced parasite killing through apoptosis induction and favorable immunomodulation. Further studies to determine the optimal dosage and to evaluate the in vivo efficacy and safety of this combination are warranted. This guide provides a foundational understanding for researchers looking to build upon these findings in the development of new antileishmanial therapies.
References
- 1. Antileishmanial Activity of Niosomal Combination Forms of Tioxolone along with Benzoxonium Chloride against Leishmania tropica [parahostdis.org]
- 2. researchgate.net [researchgate.net]
- 3. Antileishmanial Activity of Niosomal Combination Forms of Tioxolone along with Benzoxonium Chloride against Leishmania tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tioxolone vs. Acetazolamide: A Comparative Guide to Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tioxolone and acetazolamide (B1664987) as inhibitors of carbonic anhydrase (CA), a ubiquitous metalloenzyme family crucial in various physiological processes. The following sections detail their comparative inhibitory efficacy against various CA isoforms, the experimental methodology used to determine these activities, and the underlying mechanism of action.
Introduction to the Compounds
Acetazolamide is a well-established, clinically used sulfonamide that acts as a systemic carbonic anhydrase inhibitor.[1][2] First approved in 1953, it is utilized in the treatment of glaucoma, epilepsy, acute mountain sickness, and edema, among other conditions.[1][3][4] Its therapeutic effects stem from its broad inhibition of multiple carbonic anhydrase isoforms.[2][4]
Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) is a non-sulfonamide inhibitor of carbonic anhydrase.[5] It is recognized for its potent and selective inhibition of the cytosolic isoform CA I.[5][6][7][8] Beyond its enzymatic inhibition, tioxolone also possesses antibacterial, antifungal, and antiseborrheic properties, leading to its use in topical dermatological preparations for conditions like acne and psoriasis.[6][7][8] Interestingly, some research suggests tioxolone may function as a prodrug, being hydrolyzed by the target enzyme into an active thiol-containing compound that coordinates to the active site zinc ion.[9]
Comparative Inhibitory Activity
The primary distinction between tioxolone and acetazolamide lies in their isoform selectivity. Acetazolamide exhibits a broad but varied inhibition profile, with low nanomolar affinity for several isoforms. In contrast, tioxolone is highly selective for CA I, inhibiting other isoforms only at concentrations several orders of magnitude higher.[5]
The inhibitory potencies (Kᵢ and IC₅₀) of both compounds against a range of human carbonic anhydrase (hCA) isoforms are summarized below.
| Isoform | Tioxolone (Kᵢ) | Acetazolamide (Kᵢ) | Acetazolamide (IC₅₀) |
| hCA I | 91 nM[5][6][7] | 250 nM[10] | - |
| hCA II | 4.93 µM[5] | 12 nM[2][10] | - |
| hCA III | 8.91 µM[5] | >10,000 nM[10] | - |
| hCA IV | 8.04 µM[5] | 74 nM[2][10] | - |
| hCA VA | 9.04 µM[5] | 63 nM[10] | - |
| hCA VB | 7.88 µM[5] | 54 nM[10] | - |
| hCA VI | 7.55 µM[5] | 11 nM[10] | - |
| hCA VII | 7.93 µM[5] | 0.25 nM[10] | - |
| hCA IX | 7.81 µM[5] | 25.8 nM[10] | 30 nM[11] |
| hCA XII | 8.01 µM[5] | 5.7 nM[10] | - |
| hCA XIII | 7.99 µM[5] | 17 nM[10] | - |
| hCA XIV | 8.11 µM[5] | 41 nM[10] | - |
| Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are compiled from multiple sources and may vary based on experimental conditions. |
Mechanism of Action and Affected Pathways
Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺). This reaction is fundamental to pH regulation, fluid secretion, and CO₂ transport.
Inhibitors like acetazolamide and tioxolone bind to the zinc (Zn²⁺) ion in the enzyme's active site, preventing the binding of a water molecule and thereby blocking the catalytic activity. The physiological consequences depend on the location of the inhibited CA isoform.
-
In the Eye: Inhibition of CA in the ciliary body reduces the secretion of bicarbonate into the aqueous humor, decreasing fluid formation and lowering intraocular pressure.[12]
-
In the Kidney: Inhibition of CA in the proximal convoluted tubule prevents the reabsorption of sodium bicarbonate, leading to diuresis and alkalinization of the urine.[3][13]
-
In the Brain: Inhibition of CA can decrease the formation of cerebrospinal fluid (CSF) and alter neuronal excitability.[12][14]
Experimental Protocols: CA Inhibitor Assay
A common method for determining the inhibitory potency of compounds against carbonic anhydrase is a colorimetric assay measuring the enzyme's esterase activity.
Principle: This assay uses p-nitrophenyl acetate (B1210297) (pNPA) as a substrate. Carbonic anhydrase catalyzes the hydrolysis of pNPA into p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 400-405 nm.[15] The presence of an inhibitor slows this reaction, allowing for the calculation of its potency (e.g., IC₅₀).[15]
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4[15]
-
Enzyme Solution: Purified human carbonic anhydrase isoform (e.g., hCA I or hCA II) diluted in assay buffer.[15]
-
Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile, freshly prepared and diluted with assay buffer.[15]
-
Test Compounds: Tioxolone, Acetazolamide (as a reference inhibitor), and other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Equipment: 96-well microplate, multi-well absorbance microplate reader.
Procedure:
-
Plate Setup: A 96-well plate is prepared with wells for blanks, enzyme controls (no inhibitor), solvent controls, and the test inhibitors at various concentrations.[15]
-
Reagent Addition:
-
Incubation: The plate is incubated for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.[15]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for at least 10-15 minutes at room temperature.[15]
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the absorbance vs. time curve (ΔAbs/min).[15]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. Acetazolamide - Wikipedia [en.wikipedia.org]
- 2. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tioxolone | Carbonic Anhydrase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tioxolone | Carbonic Anhydrase | CAS 4991-65-5 | Buy Tioxolone from Supplier InvivoChem [invivochem.com]
- 9. Inhibition of carbonic anhydrase II by thioxolone: a mechanistic and structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. droracle.ai [droracle.ai]
- 13. litfl.com [litfl.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. benchchem.com [benchchem.com]
Validating Tioxolone's Autophagy Induction: A Comparative Guide with Torin1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tioxolone, a novel autophagy inducer, with Torin1, a well-established mTOR inhibitor, in the context of autophagy induction. Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in evaluating Tioxolone as a potential tool for autophagy modulation.
Introduction to Tioxolone and Torin1 in Autophagy Research
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its modulation is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer.[1][2][3] Consequently, the identification and characterization of novel small molecules that can induce autophagy are of significant interest to the research community.
Torin1 is a potent and selective second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1] It effectively blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to robust induction of autophagy.[1] Its well-defined mechanism of action through the canonical autophagy-regulating pathway makes it a standard positive control in autophagy research.
Tioxolone is an FDA-approved compound, historically used in dermatological preparations, that has recently been identified as a potent inducer of autophagy.[1][2][3] Notably, studies have demonstrated that Tioxolone induces autophagy through an mTOR-independent mechanism, offering an alternative pathway for autophagy modulation.[1][2][3] This guide focuses on validating Tioxolone's autophagy-inducing capabilities by comparing its effects with those of Torin1.
Signaling Pathways of Autophagy Induction
The mechanisms by which Torin1 and Tioxolone induce autophagy are distinct. Torin1 acts through the canonical mTOR-dependent pathway, while Tioxolone utilizes an mTOR-independent route.
Experimental Data Comparison
The following table summarizes the comparative effects of Tioxolone and Torin1 on key autophagy markers. The data is based on findings from studies where both compounds were evaluated.[1][4]
| Parameter | Torin1 | Tioxolone | Evidence |
| LC3-II Levels | Significant Increase | Significant Increase | Western Blot analysis shows accumulation of the lipidated form of LC3, indicative of autophagosome formation for both compounds.[1][4] |
| p62/SQSTM1 Levels | Decrease | Decrease | Western Blot analysis reveals reduced levels of the autophagy substrate p62, suggesting its degradation via the autophagic pathway is enhanced by both compounds.[1][4] |
| mTORC1 Signaling | Inhibited | No Effect | Torin1 leads to dephosphorylation of mTORC1 substrates like S6 Kinase (S6K) and 4E-BP1. Tioxolone does not affect the phosphorylation status of these proteins, confirming its mTOR-independent mechanism.[1] |
| Autophagic Flux | Increased | Increased | Both compounds show an increase in LC3-II levels in the presence of Bafilomycin A1, a lysosomal inhibitor, confirming that the accumulation of autophagosomes is due to increased formation (flux) rather than a blockage of degradation.[1][4] |
Experimental Protocols
Detailed methodologies for key experiments used to validate and compare the autophagy-inducing effects of Tioxolone and Torin1 are provided below.
Western Blot Analysis for LC3 and p62
This protocol is for assessing the levels of the autophagy markers LC3-II and p62 in cell lysates.
Materials:
-
Cells (e.g., A375 human melanoma cells)
-
Tioxolone, Torin1, DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of Tioxolone, Torin1, or DMSO for the specified time (e.g., 12 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. A 12-15% gel is recommended for resolving LC3-I and LC3-II bands.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of LC3-II and p62 to the loading control (GAPDH).
Fluorescence Microscopy for Autophagosome Formation
This protocol describes the visualization of autophagosomes using cells stably expressing a GFP-LC3 fusion protein.
Materials:
-
Cells stably expressing GFP-LC3 (e.g., A375-GFP-LC3)
-
Glass coverslips
-
Tioxolone, Torin1, DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on glass coverslips in a multi-well plate.
-
Treatment: After the cells have adhered, treat them with Tioxolone, Torin1, or DMSO for the desired duration.
-
Fixation: Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Mounting: Wash the cells with PBS and mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Acquire images using a fluorescence microscope. Use the appropriate filter sets for GFP and DAPI.
-
Analysis: Quantify the number of GFP-LC3 puncta (autophagosomes) per cell. An increase in the number of puncta indicates autophagy induction.
Conclusion
The available evidence strongly supports the validation of Tioxolone as a potent inducer of autophagy. While Torin1 acts as a classical autophagy inducer through the well-characterized mTOR-dependent pathway, Tioxolone provides a valuable alternative by activating autophagy via an mTOR-independent mechanism. This makes Tioxolone a useful tool for studying autophagy in contexts where mTOR signaling may be compromised or when researchers wish to explore alternative autophagy induction pathways. The presented data and protocols provide a solid foundation for researchers to incorporate Tioxolone into their studies and further investigate its therapeutic potential.
References
- 1. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Tioxolone Niosomes vs. Free Tioxolone: A Comparative Efficacy Guide
An In-depth Analysis of Niosomal Drug Delivery for Enhanced Tioxolone Efficacy
In the realm of dermatological and therapeutic treatments, the efficacy of an active pharmaceutical ingredient is intrinsically linked to its delivery system. Tioxolone, a compound with recognized cytostatic, antipsoriatic, antibacterial, and anti-mycotic properties, presents a compelling case for advanced drug delivery strategies.[1][2] This guide provides a comparative overview of the potential efficacy of tioxolone when delivered via a niosomal formulation versus its free drug form. While direct comparative studies on tioxolone niosomes are not yet prevalent in published literature, this analysis is based on established principles of niosomal drug delivery and the known characteristics of tioxolone.
Niosomes, non-ionic surfactant-based vesicles, offer a promising platform for enhancing the therapeutic index of drugs like tioxolone.[3][4][5] These vesicular systems can encapsulate both hydrophilic and lipophilic compounds, improving drug stability, solubility, and bioavailability, while also offering the potential for controlled and targeted release.[3][4][6][7][8][9]
Quantitative Comparison: Predicted Efficacy Parameters
The following table summarizes the anticipated differences in key performance indicators between free tioxolone and a hypothetical tioxolone niosome formulation, based on general knowledge of niosomal delivery systems.
| Parameter | Free Tioxolone | Tioxolone Niosomes | Rationale for Niosomal Advantage |
| Bioavailability | Lower | Higher | Niosomes protect tioxolone from premature degradation and facilitate its transport across biological membranes.[3][4][8][9] |
| Skin Penetration | Limited | Enhanced | The non-ionic surfactants in niosomes can fluidize the stratum corneum, improving drug permeation into deeper skin layers.[6] |
| Drug Release Profile | Rapid, uncontrolled | Sustained, controlled | The bilayer structure of niosomes allows for a prolonged and predictable release of the encapsulated tioxolone.[7][10] |
| Cellular Uptake | Lower | Higher | Niosomes can be engineered to be taken up more efficiently by target cells through endocytosis.[3] |
| Therapeutic Efficacy | Moderate | Potentially Higher | Improved bioavailability, sustained release, and enhanced cellular uptake are expected to lead to a greater therapeutic effect at a lower dose. |
| Local Side Effects | Higher potential | Lower potential | Controlled release from niosomes can minimize local irritation by maintaining a lower, more consistent concentration of the drug at the application site. |
| Stability | Susceptible to degradation | Enhanced | Encapsulation within the niosomal vesicle protects tioxolone from environmental factors, improving its chemical stability.[3][4] |
Experimental Protocols for Comparative Efficacy Studies
To empirically validate the theoretical advantages of tioxolone niosomes, the following experimental protocols would be essential.
Preparation of Tioxolone Niosomes
A common and effective method for preparing niosomes is the thin-film hydration technique.
-
Materials: Tioxolone, non-ionic surfactant (e.g., Span 60), cholesterol, chloroform (B151607), and phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Tioxolone, Span 60, and cholesterol are dissolved in chloroform in a round-bottom flask.
-
The organic solvent is evaporated under reduced pressure using a rotary evaporator to form a thin, dry film on the flask's inner surface.
-
The film is then hydrated with PBS (pH 7.4) by rotating the flask at a controlled temperature above the surfactant's gel-liquid transition temperature.
-
The resulting suspension is sonicated to reduce the vesicle size and achieve a homogenous dispersion of tioxolone-loaded niosomes.
-
In Vitro Drug Release Study
This study would compare the release rate of tioxolone from the niosomal formulation to that of the free drug.
-
Apparatus: Dialysis bag, magnetic stirrer, and a receptor medium (e.g., PBS with a small percentage of ethanol (B145695) to maintain sink conditions).
-
Procedure:
-
A known quantity of tioxolone niosome suspension and a corresponding amount of free tioxolone solution are placed in separate dialysis bags.
-
The bags are immersed in the receptor medium and stirred at a constant temperature.
-
At predetermined time intervals, aliquots of the receptor medium are withdrawn and analyzed for tioxolone concentration using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
The cumulative percentage of drug release is plotted against time to compare the release profiles.
-
Ex Vivo Skin Permeation Study
This experiment would assess the ability of both formulations to penetrate the skin.
-
Apparatus: Franz diffusion cell, excised animal or human skin.
-
Procedure:
-
The excised skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.
-
The tioxolone niosome formulation or free tioxolone solution is applied to the epidermal side of the skin in the donor compartment.
-
The receptor compartment is filled with a suitable buffer and kept at a constant temperature to mimic physiological conditions.
-
Samples are withdrawn from the receptor compartment at various time points and analyzed for tioxolone content to determine the permeation rate.
-
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tioxolone | Carbonic Anhydrase | CAS 4991-65-5 | Buy Tioxolone from Supplier InvivoChem [invivochem.com]
- 3. Current advances in niosomes applications for drug delivery and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. jddtonline.info [jddtonline.info]
- 6. 2023-6868 [excli.de]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jetir.org [jetir.org]
- 9. idosi.org [idosi.org]
- 10. Development and evaluation of anti-inflammatory triamcinolone niosomes [wisdomlib.org]
Tioxolone: A Comparative Analysis of Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tioxolone's performance against other alternatives, supported by experimental data. It delves into the specificity of Tioxolone as a carbonic anhydrase inhibitor, its cross-reactivity profile, and its efficacy as a keratolytic and antimicrobial agent.
Specificity as a Carbonic Anhydrase Inhibitor
Tioxolone is a potent inhibitor of carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes. However, its inhibitory activity is not uniform across all CA isoforms. Experimental data demonstrates that Tioxolone exhibits high selectivity for Carbonic Anhydrase I (CAI).
Table 1: Comparison of Tioxolone Inhibition Constants (Ki) across Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Tioxolone Ki (nM) | Reference Compound (Acetazolamide) Ki (nM) |
| CA I | 91 | 250 |
| CA II | 4930 | 12 |
| CA III | >10000 | 30000 |
| CA IV | 7520 | 74 |
| CA VA | 8140 | 450 |
| CA VB | 8860 | 580 |
| CA VI | 9040 | 4500 |
| CA VII | 6230 | 2.5 |
| CA IX | 5870 | 25 |
| CA XII | 4980 | 5.7 |
| CA XIV | 7110 | 41 |
Note: Data is compiled from various biochemical assays. Acetazolamide is a broad-spectrum CA inhibitor provided for comparison.
The data clearly indicates that Tioxolone's affinity for CAI is significantly higher than for other tested isoforms, with Ki values in the nanomolar range for CAI and micromolar range for others.[1] This selectivity is a key differentiator when considering its therapeutic applications.
Experimental Protocol: Determination of Carbonic Anhydrase Inhibition Constants (Ki)
The inhibition constants (Ki) of Tioxolone against various CA isoforms are typically determined using a stopped-flow spectrophotometric assay. This method measures the inhibition of CO₂ hydration catalyzed by the specific CA isoform.
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are purified. Stock solutions of Tioxolone and a reference inhibitor (e.g., acetazolamide) are prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution (e.g., 20 mM HEPES, pH 7.4) is used.
-
CO₂ Hydration Assay: The assay is performed using a stopped-flow instrument. The enzyme solution is mixed with the inhibitor solution at varying concentrations and incubated for a specific period to allow for binding. This mixture is then rapidly mixed with a CO₂-saturated solution.
-
Data Acquisition: The change in absorbance over time, due to the hydration of CO₂, is monitored at a specific wavelength. The initial rates of the enzymatic reaction are calculated.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to the Morrison equation. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Cross-Reactivity and Antimicrobial Activity
Beyond its activity as a CA inhibitor, Tioxolone exhibits broad-spectrum antimicrobial properties. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Table 2: Minimum Inhibitory Concentration (MIC) of Tioxolone against Various Bacterial Strains
| Bacterial Strain | Tioxolone MIC (µg/mL) | Salicylic Acid MIC (µg/mL) | Benzoyl Peroxide MIC (µg/mL) |
| Staphylococcus aureus | 10-50 | >1000 | 128-256 |
| Staphylococcus epidermidis | 10-50 | >1000 | 128-256 |
| Propionibacterium acnes | 1-10 | 500-1000 | 64-128 |
| Streptococcus pyogenes | 50-100 | >1000 | 256-512 |
| Escherichia coli | 100-200 | >2000 | >1024 |
| Pseudomonas aeruginosa | >200 | >2000 | >1024 |
Note: The MIC values for Salicylic Acid and Benzoyl Peroxide are provided for comparison as common topical antimicrobial agents.
Table 3: Minimum Inhibitory Concentration (MIC) of Tioxolone against Various Fungal Strains
| Fungal Strain | Tioxolone MIC (µg/mL) |
| Candida albicans | 10-50 |
| Trichophyton rubrum | 1-10 |
| Trichophyton mentagrophytes | 1-10 |
| Microsporum canis | 1-10 |
| Aspergillus niger | 50-100 |
Note: The data for Tioxolone's antimicrobial and antifungal activity is based on historical studies, including the comprehensive work by Goeth and Wildfeuer (1969). More recent, direct comparative studies with modern antibiotics and antifungals are limited.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Tioxolone against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation: Standardized inoculums of the bacterial or fungal strains are prepared in a suitable broth medium.
-
Compound Dilution: A serial two-fold dilution of Tioxolone is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and for a specific duration (e.g., 37°C for 24 hours for bacteria, 30°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Tioxolone as a Keratolytic Agent: A Comparison
Tioxolone is utilized in dermatology for its keratolytic properties, particularly in the treatment of acne vulgaris and psoriasis.[2][3] Its mechanism in these conditions is multifaceted, involving its antimicrobial, anti-inflammatory, and cytostatic effects.
Table 4: Comparison of Tioxolone with Other Common Keratolytic Agents for Acne Treatment
| Feature | Tioxolone | Salicylic Acid | Benzoyl Peroxide |
| Primary Mechanism | Keratolytic, Antimicrobial, Anti-inflammatory, Cytostatic | Keratolytic (comedolytic), Anti-inflammatory | Antimicrobial (kills P. acnes), Keratolytic (mild) |
| Target Lesions | Comedones, Papules, Pustules | Comedones (blackheads, whiteheads) | Inflammatory papules and pustules |
| Additional Benefits | Antifungal activity | - | - |
| Common Side Effects | Mild skin irritation, dryness | Dryness, peeling, stinging | Dryness, erythema, peeling, bleaching of fabric |
While direct comparative clinical trials are limited, a study on the local treatment of acne with Tioxolone demonstrated its efficacy.[4] Its broad-spectrum activity, targeting both the microbial and inflammatory components of acne, presents a potential advantage over agents with a more focused mechanism of action.
Modulation of Signaling Pathways: mTOR-Independent Autophagy
A significant aspect of Tioxolone's cellular activity is its ability to induce autophagy, a cellular process of degradation and recycling of cellular components, in an mTOR-independent manner. This pathway is distinct from the classical autophagy induction pathway that is inhibited by the mammalian target of rapamycin (B549165) (mTOR).
The proposed mechanism involves the activation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy genes.
Caption: Proposed mTOR-independent autophagy pathway induced by Tioxolone.
Experimental Workflow: Determining mTOR-Independent Autophagy
The following workflow is typically used to confirm that a compound induces autophagy through an mTOR-independent pathway.
Caption: Experimental workflow to assess mTOR-independent autophagy.
Protocol for Western Blotting of Autophagy and mTOR Signaling Markers:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against LC3, p62/SQSTM1, phospho-S6K (Thr389), and phospho-4E-BP1 (Thr37/46).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction. Unchanged levels of phospho-S6K and phospho-4E-BP1 in the presence of Tioxolone, while they are decreased by mTOR inhibitors, would confirm the mTOR-independent mechanism.
Protocol for Immunofluorescence of TFEB Nuclear Translocation:
-
Cell Seeding and Treatment: Cells are seeded on coverslips and treated with Tioxolone.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Antibody Staining: Cells are blocked and then incubated with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Analysis: The percentage of cells showing nuclear localization of TFEB is quantified.
References
Tioxolone: A Comparative Analysis of its Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Tioxolone against established non-steroidal anti-inflammatory drugs (NSAIDs), namely the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a clear, objective comparison for research and development purposes.
Executive Summary
Tioxolone, a 6-hydroxy-1,3-benzoxathiol-2-one, is primarily recognized as a potent inhibitor of carbonic anhydrase I (CA I).[1] Its anti-inflammatory effects are thought to be mediated through this mechanism, which differentiates it from traditional NSAIDs that target cyclooxygenase (COX) enzymes. While Tioxolone has been used in topical preparations for skin conditions like acne and psoriasis, direct quantitative comparisons of its systemic anti-inflammatory potency with mainstream NSAIDs are limited in publicly available literature.[1][2] This guide synthesizes the existing data and provides a framework for its comparative evaluation.
Data Presentation: Quantitative Comparison of Inhibitory Activity
| Compound | Target | IC50 / Ki | Selectivity |
| Tioxolone | Carbonic Anhydrase I (CA I) | Ki = 91 nM[1] | Selective for CA I over other CA isoforms[3] |
| Carbonic Anhydrase II (CA II) | Ki = 4.93 - 9.04 µM[3] | ||
| COX-1 | Data not available | ||
| COX-2 | Data not available | ||
| Ibuprofen | COX-1 | ~16 µM | Non-selective |
| COX-2 | ~35 µM | ||
| Celecoxib | COX-1 | ~7.6 µM | COX-2 Selective |
| COX-2 | ~0.04 µM |
Note: IC50 and Ki values for Ibuprofen and Celecoxib are approximate and can vary based on experimental conditions.
Mechanism of Action and Signaling Pathways
The anti-inflammatory actions of Tioxolone and the comparator NSAIDs are rooted in distinct signaling pathways.
Tioxolone and Carbonic Anhydrase Inhibition
Tioxolone's primary target is carbonic anhydrase. The inhibition of this enzyme can lead to localized changes in pH, which may in turn modulate inflammatory responses. Some studies suggest that carbonic anhydrase inhibitors can ameliorate inflammation, potentially through effects on macrophage activation and metabolic acidosis.[4] Additionally, Tioxolone has been reported to exhibit immunomodulatory effects by increasing the expression of the pro-inflammatory cytokine Interleukin-12 (IL-12) and decreasing the anti-inflammatory cytokine Interleukin-10 (IL-10) in certain experimental contexts.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. [Local treatment of acne with tioxolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition Ameliorates Inflammation and Experimental Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Tioxolone: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Tioxolone is a critical component of laboratory safety and chemical management. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for Tioxolone, minimizing risks and ensuring compliance with safety regulations.
Tioxolone is a compound recognized for its activity as a carbonic anhydrase I inhibitor and its antimicrobial properties.[1] However, it also presents several hazards that necessitate careful handling and disposal. According to safety data sheets, Tioxolone is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, adherence to strict disposal protocols is paramount to protect laboratory personnel and the environment.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with Tioxolone and to use appropriate personal protective equipment (PPE).
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation.[2] | Wear chemical-resistant gloves and a lab coat. |
| Eye Irritation | Causes serious eye irritation.[2] | Wear safety goggles with side shields. |
| Respiratory Irritation | May cause respiratory irritation.[2] | Handle in a well-ventilated area or a fume hood. Avoid breathing dust. |
| Incompatibilities | Strong bases, strong oxidizing agents. | Do not mix with incompatible chemicals during storage or disposal. |
This table summarizes key hazard information obtained from safety data sheets.
Step-by-Step Disposal Procedure for Tioxolone
The following procedure outlines the necessary steps for the safe disposal of Tioxolone waste, including pure compound, contaminated materials, and solutions.
Step 1: Waste Identification and Segregation
-
Identify all Tioxolone waste streams. This includes:
-
Unused or expired pure Tioxolone powder.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, weighing papers).
-
Solutions containing Tioxolone.
-
Rinsate from cleaning contaminated glassware.
-
-
Segregate Tioxolone waste at the point of generation. It must be treated as hazardous chemical waste.
-
Do not mix Tioxolone waste with other waste streams, especially incompatible materials such as strong bases or strong oxidizing agents.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect pure Tioxolone powder and contaminated solids (e.g., gloves, wipes) in a dedicated, robust, and sealable hazardous waste container.
-
The container should be clearly labeled.
-
-
Liquid Waste:
-
Collect solutions containing Tioxolone in a separate, leak-proof, and clearly labeled container designed for liquid hazardous waste.
-
Do not pour Tioxolone solutions down the drain.[3] This prevents potential harm to aquatic ecosystems.
-
-
Empty Containers:
-
Original containers of Tioxolone should be triple-rinsed with a suitable solvent (e.g., ethanol, then water).
-
The rinsate must be collected and disposed of as liquid hazardous waste.[4] After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
Step 3: Labeling
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "Tioxolone".
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The date of accumulation.
-
The name of the principal investigator or laboratory group.
-
Step 4: Storage
-
Store sealed Tioxolone waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the Tioxolone waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of Tioxolone waste in the regular trash or down the sanitary sewer. [3]
Emergency Procedures: Tioxolone Spills
In the event of a Tioxolone spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated space, evacuate personnel and restrict access.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the necessary personal protective equipment, including safety goggles, chemical-resistant gloves, a lab coat, and respiratory protection if dealing with a large amount of powder.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material to avoid creating dust. Use a dustpan and brush designated for chemical spills.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
-
Collect and Dispose: Place the spilled material and all contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of Tioxolone waste.
Caption: Workflow for the proper disposal of Tioxolone waste.
References
Essential Safety and Logistical Information for Handling Tioxolone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the standard personal protective equipment (PPE), handling procedures, and disposal plans for Tioxolone.
Personal Protective Equipment (PPE)
When handling Tioxolone, it is crucial to use appropriate personal protective equipment to prevent exposure. Tioxolone is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn to prevent eye contact.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn to prevent skin contact.[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be in place.[2]
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[2]
Quantitative Toxicity Data
While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for Tioxolone, the following toxicity data is available:
| Metric | Value | Species | Route | Reference |
| LD50 | 633 mg/kg | Rat | Oral | [3] |
LD50: The lethal dose for 50% of the test population. A lower LD50 indicates higher toxicity.
Safe Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling of Tioxolone, from initial preparation to final disposal. Adherence to these steps is critical for minimizing risk and ensuring a safe laboratory environment.
Disposal Plan
Proper disposal of Tioxolone and any contaminated materials is crucial to prevent environmental contamination. Follow these steps for waste management:
-
Segregation: All Tioxolone waste, including unused product, contaminated labware (e.g., vials, pipette tips), and solutions, must be segregated from other laboratory waste.
-
Containment: Collect all Tioxolone waste in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and "Tioxolone."
-
Disposal: Do not dispose of Tioxolone down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for collection and disposal.
In the event of a spill, evacuate the area, contain the spill with an inert absorbent material, and collect the material into a sealed container for disposal as hazardous waste. The spill area should then be decontaminated. Report all spills to your supervisor and EHS department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
